6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Description
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Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYTZERMKCBGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516276 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-87-6 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a tetralin derivative of interest in medicinal chemistry and drug discovery. This document outlines its synthesis, spectral characteristics, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound is a substituted tetralin compound. While specific experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature, its fundamental chemical properties have been established. The majority of available data pertains to its ketone precursor, 6-methoxy-2-tetralone, or its structural isomers.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Methoxy-2-hydroxytetralin | N/A |
| CAS Number | 1447-87-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| InChI Key | HQYTZERMKCBGHG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of its corresponding ketone, 6-methoxy-2-tetralone, followed by its reduction.
Synthesis of 6-Methoxy-2-tetralone
Several methods for the synthesis of 6-methoxy-2-tetralone have been reported. A common approach involves the intramolecular Friedel-Crafts cyclization of a substituted phenylbutyric acid derivative.
Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone
A detailed protocol for a similar synthesis is described in "Organic Syntheses". The general steps are as follows:
-
Starting Material: 4-(m-methoxyphenyl)butyric acid.
-
Cyclization: The carboxylic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the tetralone ring.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by distillation or chromatography.
Reduction of 6-Methoxy-2-tetralone to this compound
The reduction of the ketone to the secondary alcohol is a standard transformation in organic synthesis, commonly achieved using sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 6-Methoxy-2-tetralone
-
Dissolution: 6-Methoxy-2-tetralone is dissolved in a suitable protic solvent, typically methanol or ethanol.
-
Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature, often at 0°C to manage the exothermic reaction.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching and Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from 4-(m-methoxyphenyl)butyric acid to the target compound.
Spectral Data
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | d | 1H | Aromatic H |
| ~6.7 | dd | 1H | Aromatic H |
| ~6.6 | d | 1H | Aromatic H |
| ~4.0 | m | 1H | CH-OH |
| 3.78 | s | 3H | OCH₃ |
| ~2.9-2.5 | m | 4H | Ar-CH₂ and CH₂ |
| ~2.1, ~1.8 | m | 2H | CH₂ |
Note: This is a predicted spectrum and actual values may vary.
Table 3: Spectral Data for 6-Methoxy-2-tetralone (Precursor)
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR (CDCl₃) | δ 7.06 (d, 1H), 6.81 (m, 2H), 3.86 (s, 3H), 3.55 (s, 2H), 3.01 (t, 2H), 2.52 (t, 2H) | [4] |
| ¹³C NMR (CDCl₃) | δ 207.9, 158.5, 137.9, 129.1, 125.2, 113.6, 112.3, 55.3, 44.2, 38.1, 28.6 | [4] |
| IR (Melt) | Carbonyl (C=O) stretch around 1710 cm⁻¹ | [5][6] |
| Mass Spectrum (EI) | M⁺ at m/z 176 | [6] |
Biological Activity and Phenotypic Screening
Recent research has explored the biological activities of a library of tetrahydronaphthalen-2-ol derivatives through phenotypic screening. While specific data for the 6-methoxy derivative is embedded within this broader study, the findings suggest that this class of compounds can modulate various cellular phenotypes.
A study titled "Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemically Diverse, Estradiol-Inspired Compounds" investigated a library of such compounds.[7] The screening assays included evaluations for:
-
Inhibition of autophagy
-
Inhibition of osteoblast differentiation
-
Potassium channel modulation
-
Tubulin modulation
The results from this high-content screening approach indicate that the tetrahydronaphthalen-2-ol scaffold is a "privileged" structure capable of interacting with multiple biological targets. The specific activity of the 6-methoxy derivative would be detailed within the full study and its supplementary data. The general workflow for such a phenotypic screening process is outlined below.
Phenotypic Screening Workflow
Caption: General workflow for phenotypic screening of a chemical library.
Conclusion
This compound is a readily accessible derivative of the tetralin scaffold. While specific, publicly available data on its physical and spectral properties are limited, its synthesis from the corresponding ketone is straightforward. The emerging biological data from phenotypic screening suggests that this compound and its analogues are of significant interest for further investigation in drug discovery, potentially acting on a variety of cellular pathways and targets. Further research is warranted to fully characterize this compound and elucidate its specific mechanisms of action.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. prepchem.com [prepchem.com]
- 6. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characteristics of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical properties are provided to assist researchers in generating data.
Core Physicochemical Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Calculated logP | 1.9 | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Table 2: Physicochemical Properties of Related Compounds for Comparison
| Compound | Property | Value | Source |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | Molecular Weight | 176.21 g/mol | [3] |
| Melting Point | 33-35 °C | [3] | |
| Calculated logP | 1.6 | [3] | |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | Molecular Weight | 162.23 g/mol | [4] |
| Melting Point | 134-137 °C | [4] | |
| Boiling Point | 90-95 °C at 1 mmHg | [4] | |
| Density | 1.033 g/mL at 25 °C | [4] | |
| 6-Methoxy-α-tetralone | Molecular Weight | 176.21 g/mol | [5] |
| Melting Point | 80 °C | [5] | |
| Boiling Point | 135-139 °C at 1 mmHg | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are general protocols applicable to organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.
Capillary Method:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6][7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Micro Boiling Point Method (Thiele Tube or Digital Apparatus):
-
Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
Heating: The apparatus is heated slowly and uniformly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9][10][11]
Solubility Determination
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.
Qualitative Solubility Testing:
-
Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 0.5 mL) of the solvent. The mixture is agitated vigorously.[12][13][14][15]
-
Solvents: A hierarchical series of solvents is typically used:
-
Water: Indicates the presence of polar functional groups capable of hydrogen bonding.
-
5% NaOH (aq): Indicates an acidic compound (e.g., phenol).
-
5% NaHCO₃ (aq): Indicates a strongly acidic compound (e.g., carboxylic acid).
-
5% HCl (aq): Indicates a basic compound (e.g., amine).
-
Concentrated H₂SO₄: Indicates the presence of functional groups that can be protonated (e.g., alcohols, ethers, ketones).[14][16]
-
pKa Determination
The pKa is a measure of the acidity of a compound.
Potentiometric Titration:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent like methanol or DMSO).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometry:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of the compound is added to each buffer.
-
Measurement: The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The changes in absorbance at a specific wavelength, corresponding to the protonated or deprotonated species, are plotted against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[17]
logP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound.
Shake-Flask Method:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken vigorously to allow for partitioning between the two phases.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[18][19]
Visualizations
The following diagram illustrates a general workflow for the determination of the physicochemical properties of an organic compound.
Caption: Workflow for Physicochemical Profiling.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 6-Methoxy-alpha-tetralone [drugfuture.com]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. byjus.com [byjus.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a core scaffold with significant potential in medicinal chemistry. This document delves into the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their interactions with key G-protein coupled receptors (GPCRs). Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate a deeper understanding and guide future research and development efforts in this promising area.
Introduction to the this compound Scaffold
The tetralin moiety, a bicyclic aromatic hydrocarbon, serves as a privileged structure in drug discovery, offering a rigid framework that can be strategically modified to interact with various biological targets. The this compound core, and its close chemical relatives, have been investigated for a range of pharmacological activities, including cardiovascular and central nervous system effects. The methoxy group at the 6-position and the hydroxyl or amino group at the 2-position are key pharmacophoric features that drive the biological activity of these analogs.
Structural Analogs and Pharmacological Activity
Research into structural analogs of this compound has primarily focused on modifications at the 2-position, particularly the introduction of substituted amino groups, and variations of substituents on the aromatic ring. These modifications have yielded compounds with significant activity at serotonin, dopamine, and melatonin receptors.
2-(N-Substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives
2-Aminotetralin Analogs Targeting Serotonin Receptors
More recent and extensive research has focused on 2-aminotetralin derivatives as ligands for serotonin receptors, which are implicated in a wide range of neuropsychiatric disorders. A comprehensive study by McGlynn et al. (2024) provides a wealth of quantitative data on a series of 5-substituted-2-aminotetralin analogs. This research offers valuable insights into the structure-activity relationships governing affinity and functional activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors.
Table 1: Radioligand Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin Analogs at Human Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptors
| Compound | 5-Substituent | 2-Amino Substituent | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| (S)-FPT | 2'-Fluorophenyl | N,N-Dimethyl | 2.5 ± 0.3 | 4.8 ± 0.5 | 1.9 ± 0.2 |
| (S)-CPT | 2'-Chlorophenyl | N,N-Dimethyl | 10 ± 1 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| (S)-5-PAT | Phenyl | N,N-Dimethyl | 8.1 ± 0.9 | 7.9 ± 0.8 | 3.5 ± 0.4 |
| (S)-DFPT | 2'-Fluorophenyl | N,N-Dipropyl | 0.5 ± 0.1 | 5.2 ± 0.6 | 2.1 ± 0.2 |
| (S)-DCPT | 2'-Chlorophenyl | N,N-Dipropyl | 2.1 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| (S)-DPAT | H | N,N-Dipropyl | 0.3 ± 0.04 | 25 ± 3 | 15 ± 2 |
Data extracted from McGlynn et al., ACS Chemical Neuroscience, 2024.
Table 2: Functional Activity (EC50, nM and Emax, %) of 5-Substituted-2-Aminotetralin Analogs at Human Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptors
| Compound | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) | 5-HT1B EC50 (nM) | 5-HT1B Emax (%) | 5-HT1D EC50 (nM) | 5-HT1D Emax (%) |
| (S)-FPT | 2.8 ± 0.4 | 85 ± 5 | 0.1 ± 0.02 | 95 ± 6 | 0.04 ± 0.01 | 98 ± 7 |
| (S)-CPT | 15 ± 2 | 80 ± 6 | 0.2 ± 0.03 | 90 ± 5 | 0.1 ± 0.02 | 92 ± 6 |
| (S)-5-PAT | 12 ± 1 | 92 ± 7 | 0.4 ± 0.05 | 88 ± 5 | 0.09 ± 0.01 | 95 ± 6 |
| (S)-DFPT | 0.4 ± 0.05 | 95 ± 6 | 2.5 ± 0.3 | 80 ± 5 | 0.8 ± 0.1 | 85 ± 6 |
| (S)-DCPT | 1.5 ± 0.2 | 90 ± 5 | 0.3 ± 0.04 | 92 ± 6 | 0.2 ± 0.03 | 94 ± 7 |
| (S)-DPAT | 0.1 ± 0.02 | 100 ± 5 | 50 ± 6 | 60 ± 8 | 30 ± 4 | 70 ± 9 |
Data extracted from McGlynn et al., ACS Chemical Neuroscience, 2024.
Agomelatine Analogs with a Tetralin Scaffold
The naphthalene-based antidepressant agomelatine, a melatonin receptor (MT1/MT2) agonist and serotonin 5-HT2C receptor antagonist, has inspired the development of analogs incorporating a tetralin scaffold. These modifications aim to improve pharmacokinetic properties and explore the structure-activity relationships at these receptors. While specific quantitative data for a broad series of these tetralin-based agomelatine analogs is dispersed in the literature, the research indicates that the tetralin scaffold is a viable replacement for the naphthalene core, maintaining affinity for both melatonin and serotonin receptors.
Key Signaling Pathways
The pharmacological effects of this compound analogs are mediated through their interaction with specific GPCRs. Understanding the downstream signaling cascades of these receptors is crucial for elucidating their mechanism of action and predicting their physiological effects.
Caption: Melatonin Receptor (MT1/MT2) Signaling Pathway
Caption: Serotonin 5-HT2C Receptor Signaling Pathway
The Biological Versatility of the 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol Scaffold: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the biological activities associated with the 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol core structure. While specific quantitative data for this exact molecule remains limited in publicly available research, studies on closely related derivatives have unveiled a spectrum of promising pharmacological effects. This document summarizes the key findings on the biological activities of the broader tetrahydronaphthalen-2-ol class of compounds, with a focus on their potential as modulators of critical cellular processes. Detailed experimental methodologies are provided for the key assays cited, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding of their potential mechanisms of action.
Introduction
The tetrahydronaphthalene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 2-position and a methoxy group at the 6-position of this scaffold, yielding this compound, presents a molecule with significant potential for therapeutic applications. Although this specific compound is not extensively profiled in existing literature, a seminal study by Whitmarsh-Everiss et al. (2023) on a library of fused tetrahydronaphthalen-2-ol derivatives has illuminated the diverse biological landscape of this chemical class.[1] This research has demonstrated that compounds bearing this core can modulate a range of cellular phenotypes, including autophagy, osteoblast differentiation, potassium channel activity, and tubulin polymerization.[1] This guide will therefore focus on the biological activities identified for this class of compounds, providing a foundational understanding for researchers interested in the therapeutic potential of this compound and its analogues.
Key Biological Activities
Phenotypic screening of a library of compounds containing the tetrahydronaphthalen-2-ol core has identified four principal areas of biological activity.[1]
Inhibition of Autophagy
Certain derivatives of the tetrahydronaphthalen-2-ol scaffold have been shown to inhibit autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] This activity suggests potential applications in diseases where autophagy is dysregulated, such as in certain cancers.
Inhibition of Osteoblast Differentiation
Compounds from the tetrahydronaphthalen-2-ol library have demonstrated the ability to inhibit the differentiation of osteoblasts, the cells responsible for bone formation.[1] This finding opens avenues for research into conditions characterized by excessive bone formation or for the development of tools to study bone biology.
Potassium Channel Modulation
The modulation of potassium channels is a significant finding, as these channels are crucial for regulating cellular excitability and are implicated in a wide array of physiological processes.[1] Specific indole-fused derivatives of tetrahydronaphthalen-2-ol have shown the ability to modulate these channels, indicating potential for development as therapies for neurological, cardiovascular, or metabolic disorders.
Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization is a well-established mechanism for anti-cancer drugs. The discovery that spirocyclic dihydroquinazolinone derivatives of tetrahydronaphthalen-2-ol can inhibit this process highlights a potential new chemotype for the development of novel mitotic inhibitors.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not available in the cited literature, the following table summarizes the data for representative compounds from the tetrahydronaphthalen-2-ol derivative library. This data is presented to illustrate the potential potency and efficacy of this class of molecules.
| Compound Class | Biological Activity | Representative Compound(s) | Assay | Result | Reference |
| Pyrrole-fused | Inhibition of Autophagy | 4a | MCF7 cell line with eGFP-LC3 | IC50 ≈ 5 µM | [1] |
| Spirocyclic Dihydroquinazolinone | Inhibition of Autophagy | 10d | MCF7 cell line with eGFP-LC3 | IC50 ≈ 8 µM | [1] |
| Indole-fused | Inhibition of Osteoblast Differentiation | 3a | C3H10T1/2 Osteoblast Differentiation Assay | Hit in 10 µM screen | [1] |
| Quinoxaline-fused | Inhibition of Osteoblast Differentiation | 7b | C3H10T1/2 Osteoblast Differentiation Assay | Hit in 10 µM screen | [1] |
| Imidazothiadiazole-fused | Inhibition of Osteoblast Differentiation | 9a, 9c | C3H10T1/2 Osteoblast Differentiation Assay | Hit in 10 µM screen | [1] |
| Spirocyclic Dihydroquinazolinone | Tubulin Polymerization Inhibition | 10b, 10d | In vitro Tubulin Polymerization Assay | Less active than Nocodazole | [1] |
| Indole-fused | Potassium Channel Binding | 3i | [¹²⁵I] α-dendrotoxin binding assay | Dose-dependent inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the protocols for the key experiments cited in the identification of the biological activities of the tetrahydronaphthalen-2-ol scaffold.[1]
Osteoblast Differentiation Assay
-
Cell Line: Mouse embryonic mesoderm fibroblast C3H10T1/2 cells.
-
Seeding: 800 cells per well are seeded in a 384-well plate and allowed to grow overnight.
-
Compound Addition: Test compounds are added to a final concentration of 10 µM using an acoustic nanoliter dispenser (ECHO 520).
-
Induction of Differentiation: After 1 hour of compound incubation, Purmorphamine is added to a final concentration of 1.5 µM to induce osteoblast differentiation via the smoothened (SMO) agonist pathway. Control cells do not receive Purmorphamine.
-
Incubation: The plate is incubated for a period that allows for the expression of alkaline phosphatase (ALK).
-
Detection: The activity of ALK is monitored by following the hydrolysis of a substrate that yields a highly luminescent product. Inhibition of the pathway results in a reduction of luminescence.
-
Data Analysis: Luminescence is read after a 1-hour incubation with the substrate. Hits are defined as compounds that show at least a 50% reduction in the luminescent signal.
-
Counter-screen for Toxicity: A parallel cell viability assay is performed by seeding 200 cells per well and treating with the test compounds. Cell viability is determined using the Cell Titer Glo reagent (Promega), which measures cellular ATP content. A minimum of 80% cell viability is required for a compound to be considered a valid hit.
In Vitro Tubulin Polymerization Assay
-
Principle: This fluorescence-based assay monitors the polymerization of purified tubulin into microtubules.
-
Reaction Mixture: The reaction is performed in a final volume of 10 µL of PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.
-
Compound Addition: Test compounds are added to the reaction mixture at the desired concentration. Nocodazole is used as a positive control for inhibition.
-
Measurement: The reaction is carried out in a 96-well plate at 37 °C. Tubulin polymerization is monitored by measuring the fluorescence emission at λ = 420 nm (excitation λ = 360 nm) at 1-minute intervals for 1 hour using a microplate reader.
Autophagy Inhibition Assay
-
Cell Line: MCF7 cell line stably expressing eGFP-LC3.
-
Principle: Autophagy induction leads to the formation of puncta of eGFP-LC3, which can be quantified by imaging.
-
Compound Treatment: Cells are treated with test compounds at various concentrations.
-
Imaging: Representative images of the cells are captured using fluorescence microscopy.
-
Quantification: The number and intensity of eGFP-LC3 puncta are quantified to determine the level of autophagy. A dose-dependent decrease in puncta formation indicates inhibition of autophagy.
Visualizations
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the osteoblast differentiation assay.
Caption: Simplified autophagy signaling pathway and point of inhibition.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. While comprehensive biological data for the specific, unsubstituted molecule is not yet available, research on its derivatives has demonstrated a rich and diverse range of biological activities, including the inhibition of autophagy and osteoblast differentiation, and the modulation of potassium channels and tubulin polymerization. The detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this intriguing class of compounds. Future studies are warranted to elucidate the specific activities and mechanisms of action of this compound, which may unlock its full therapeutic potential.
References
Unraveling the Biological Activities of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Review of Available Data
Despite interest in the therapeutic potential of tetralin derivatives, detailed information regarding the specific mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol remains largely uncharacterized in publicly available scientific literature. Comprehensive searches for its pharmacological profile, including target binding affinities, signaling pathway modulation, and quantitative experimental data, did not yield specific results for this particular compound. However, broader studies on related tetrahydronaphthalen-2-ol scaffolds provide some context for its potential biological activities.
A key source of insight comes from a study on the synthesis and phenotypic profiling of a chemical library of biologically diverse tetrahydronaphthalen-2-ols. While this research does not focus exclusively on this compound, it explores the biological impact of the core tetrahydronaphthalen-2-ol scaffold, of which the subject of this guide is a derivative. This research revealed that compounds with this core structure can elicit a range of biological responses.
Potential Biological Activities of the Tetrahydronaphthalen-2-ol Scaffold
A phenotypic screening of a library of tetrahydronaphthalen-2-ol derivatives identified several potential areas of biological activity. It is important to note that these findings apply to the broader class of compounds and not specifically to this compound. The observed activities included:
-
Inhibition of Autophagy: Some derivatives were found to interfere with the cellular process of autophagy, a key pathway for cellular homeostasis and degradation of damaged components.
-
Inhibition of Osteoblast Differentiation: Certain compounds demonstrated the ability to inhibit the differentiation of osteoblasts, the cells responsible for bone formation.
-
Modulation of Potassium Channels: Activity related to the modulation of potassium channels was observed, suggesting a potential role in regulating cellular excitability and signaling.
-
Tubulin Modulation: Some derivatives were identified as modulators of tubulin, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport.
These findings suggest that the tetrahydronaphthalen-2-ol scaffold can be a valuable starting point for the development of compounds with diverse therapeutic applications. However, the specific effects of the 6-methoxy substitution at the 6th position and the hydroxyl group at the 2nd position of the tetralin ring on the biological activity and mechanism of action of this compound have not been elucidated.
Future Directions
The absence of detailed mechanistic studies on this compound highlights a significant knowledge gap. To understand its therapeutic potential, future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets of the compound.
-
In Vitro Assays: Conducting a battery of in vitro assays to quantify its binding affinity, inhibitory or activating constants (e.g., IC50, Ki, EC50), and selectivity for identified targets.
-
Cell-Based Assays: Investigating its effects on relevant signaling pathways in various cell lines to understand its cellular mechanism of action.
-
Structural Biology: Determining the co-crystal structure of the compound with its target(s) to elucidate the molecular basis of their interaction.
Without such dedicated studies, a comprehensive technical guide on the mechanism of action of this compound cannot be constructed. The information presented here, based on a broader class of related compounds, serves as a preliminary indication of potential bioactivities that warrant further investigation. Researchers, scientists, and drug development professionals interested in this molecule should consider these potential activities as a starting point for their own experimental explorations.
Unveiling the Therapeutic Potential of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Scoping Review
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a derivative of the tetralin scaffold, represents a chemical entity with potential, yet largely unexplored, therapeutic applications. The tetralin core is a privileged structure in medicinal chemistry, forming the backbone of various pharmacologically active agents with applications in oncology, neurology, and inflammatory diseases. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and its closely related analogs, highlighting its potential as a starting point for novel drug discovery programs. Due to the nascent stage of research on this specific molecule, this paper will draw upon data from related tetralin derivatives to infer potential therapeutic avenues.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | Echemi[1] |
| Molecular Weight | 178.23 g/mol | Echemi[1] |
| CAS Number | 1447-87-6 | CymitQuimica[2] |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| LogP (calculated) | Not specified | - |
The Tetralin Scaffold: A Foundation for Diverse Biological Activity
The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, enabling specific interactions with biological targets. The methoxy and hydroxyl substitutions on the core of this compound are key features that can influence its pharmacokinetic and pharmacodynamic properties.
Derivatives of the broader tetralin and tetralone classes have been investigated for a range of therapeutic applications, suggesting potential areas of interest for the title compound. The corresponding amine, 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as compounds with potential anti-inflammatory and analgesic properties.[3] This suggests that the core scaffold has the potential to interact with targets within the central nervous system and inflammatory pathways.
Potential Therapeutic Targets and Mechanisms of Action (Inferred)
Direct experimental evidence for the therapeutic targets of this compound is currently lacking in the scientific literature. However, by examining the biological activities of structurally similar compounds, we can hypothesize potential avenues for investigation.
Neurological Disorders
The structural similarity of the tetralin core to endogenous neurotransmitters and other centrally active molecules makes it a promising scaffold for targeting neurological pathways. Further research could explore the interaction of this compound with:
-
Dopamine Receptors: The tetralin moiety is a component of some dopamine receptor agonists and antagonists.
-
Serotonin Receptors: Modifications of the tetralin structure have yielded potent ligands for various serotonin receptor subtypes.
-
Enzyme Inhibition: Inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE) could be a potential mechanism of action.
A logical workflow for investigating these potential neurological targets is outlined below.
Anti-inflammatory and Analgesic Potential
As mentioned, the amine analog of this compound has been explored for anti-inflammatory and analgesic properties.[3] This suggests that the core scaffold could interact with key targets in inflammation and pain signaling pathways. Potential targets for investigation include:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for anti-inflammatory drugs.
-
Lipoxygenase (LOX) Enzymes: Targeting 5-LOX or other lipoxygenases could be another avenue for anti-inflammatory activity.
-
Opioid Receptors: While less likely without further modification, the rigid structure could potentially be adapted to interact with opioid receptors.
Experimental Protocols for Target Identification and Validation
Given the lack of specific data, this section provides generalized, yet detailed, experimental protocols that would be essential for the initial characterization of the biological activity of this compound.
High-Throughput Screening (HTS) for Receptor Binding
Objective: To identify potential receptor targets of this compound from a panel of common CNS receptors.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared to generate a concentration range for testing.
-
Receptor-Membrane Preparation: Cell membranes expressing the target receptors (e.g., dopamine D1-D5, serotonin 5-HT₁ₐ, 5-HT₂ₐ, etc.) are prepared from recombinant cell lines.
-
Radioligand Binding Assay:
-
In a multi-well plate, the receptor membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound for each receptor, indicating its binding affinity.
In Vitro Cytotoxicity Assay
Objective: To assess the general cytotoxicity of this compound in relevant cell lines.
Methodology:
-
Cell Culture: Human cell lines (e.g., neuronal cell lines like SH-SY5Y, and a non-neuronal line like HEK293) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).
The logical flow for these initial in vitro evaluations can be visualized as follows:
Future Directions and Conclusion
The therapeutic potential of this compound remains an open area of investigation. The information available on its structurally related analogs suggests that this compound could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of neurology and inflammation.
To unlock this potential, a systematic and rigorous biological evaluation is required. The experimental workflows and protocols outlined in this guide provide a roadmap for the initial stages of such an investigation. High-throughput screening against a broad panel of biological targets, followed by hit validation and mechanism of action studies, will be crucial in identifying the specific therapeutic targets of this compound. Subsequent medicinal chemistry efforts can then be employed to optimize its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective medicines. The journey from a simple chemical entity to a life-saving drug is long and arduous, but for compounds like this compound, the potential rewards for human health make the exploration worthwhile.
References
Spectroscopic and Synthetic Profile of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This compound serves as a valuable building block in the synthesis of various biologically active molecules. This document is intended to be a thorough resource for researchers and professionals engaged in organic synthesis and drug development.
Spectroscopic Data
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.1 | d | 1H | Ar-H |
| ~6.6-6.7 | dd | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~4.0-4.2 | m | 1H | CH-OH |
| 3.79 | s | 3H | OCH₃ |
| ~2.7-2.9 | m | 2H | Ar-CH₂ |
| ~2.5-2.6 | m | 1H | CH₂ |
| ~1.8-2.0 | m | 2H | CH₂ |
| ~1.6 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~158.0 | C | C-6 |
| ~138.0 | C | C-4a |
| ~129.5 | CH | Ar-CH |
| ~127.0 | C | C-8a |
| ~113.5 | CH | Ar-CH |
| ~112.5 | CH | Ar-CH |
| ~68.0 | CH | C-2 |
| 55.2 | CH₃ | OCH₃ |
| ~32.0 | CH₂ | C-1 or C-3 |
| ~29.0 | CH₂ | C-4 |
| ~28.0 | CH₂ | C-1 or C-3 |
Table 3: Expected IR and Mass Spectrometry Data
| Spectroscopic Technique | Expected Key Signals |
| IR (Infrared) Spectroscopy | ~3300-3400 cm⁻¹ (O-H stretch, broad), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1610, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (Ar-O stretch) |
| Mass Spectrometry (MS) | Expected [M]⁺ at m/z = 178. Expected fragmentation pattern includes the loss of H₂O (m/z = 160) and other fragments characteristic of the tetralone skeleton. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one.
Materials:
-
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is required.
Fourier-Transform Infrared (FT-IR) Spectroscopy [2]
-
Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for this type of molecule and will provide information on the molecular ion and fragmentation patterns.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the logical flow of spectroscopic data analysis.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic data acquisition and analysis workflow.
References
An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (CAS: 1447-87-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a key chemical intermediate with potential applications in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, synthesis, spectral characterization, and safety, and explores the biological activities of related compounds.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (CAS: 1447-87-6) | 6-Methoxy-2-tetralone (CAS: 2472-22-2) (Precursor) | 6-Methoxy-1-tetralone (CAS: 1078-19-9) (Isomer) |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight ( g/mol ) | 178.23[2] | 176.21 | 176.21[3] |
| Appearance | Off-white solid[1] | White to off-white crystalline powder | Light yellow crystalline powder |
| Melting Point (°C) | Not available | 33.5–35 | 80[3] |
| Boiling Point (°C) | Not available | 114–116 @ 0.2 mmHg | 135-139 @ 1 mmHg[3] |
| XLogP3 | 1.9[2] | 1.6 | Not available |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and comparison with related compounds.
Table 2: Predicted and Analogous Spectral Data
| Spectrum | Predicted/Analogous Data for this compound |
| ¹H NMR | Predicted shifts would include aromatic protons (δ 6.5-7.0 ppm), a methoxy group singlet (δ ~3.8 ppm), aliphatic protons on the tetralin ring (δ 1.5-3.0 ppm), a proton on the carbon bearing the hydroxyl group (δ ~4.0 ppm), and a hydroxyl proton with a variable shift. |
| ¹³C NMR | Expected signals would appear for aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ ~55 ppm), the carbon bearing the hydroxyl group (δ ~65-70 ppm), and other aliphatic carbons (δ 20-40 ppm). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be expected at m/z 178. Fragmentation patterns would likely involve the loss of water (m/z 160) and other fragments from the tetralin ring. |
| Infrared (IR) | Key absorbances would be expected for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹). |
Synthesis and Experimental Protocols
The most probable synthetic route to this compound is the reduction of its corresponding ketone, 6-methoxy-2-tetralone.
Synthesis of 6-Methoxy-2-tetralone (Precursor)
Several methods have been reported for the synthesis of 6-methoxy-2-tetralone. One common approach involves a multi-step synthesis starting from 6-methoxy-1-tetralone.
Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone
This protocol is adapted from a reported concise synthesis of 6-methoxy-2-tetralone[3].
-
Formation of 6-Methoxy-3,4-dihydronaphthalene: To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol). Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water. After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as an oil[3].
-
Epoxidation and Rearrangement to 6-Methoxy-2-tetralone: To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL) cooled in an ice bath, add a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL). Stir the reaction mixture overnight. Filter the mixture, dilute with dichloromethane, and wash with a 5% sodium bicarbonate solution and then brine. Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil. Without further purification, dissolve the oil in ethanol (3 mL) and add 10% sulfuric acid (3 mL). Heat the mixture under reflux for 3 hours. After cooling, the mixture is worked up to afford 6-methoxy-2-tetralone[3].
Reduction of 6-Methoxy-2-tetralone to this compound
A general method for the reduction of β-tetralones involves the use of a reducing agent such as sodium borohydride.
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on the reduction of β-tetralones.
-
Reduction: Dissolve 6-methoxy-2-tetralone (1.0 g, 5.67 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.22 g, 5.8 mmol) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.
Caption: Synthetic pathway to this compound.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, the tetralin scaffold is a common motif in biologically active compounds. Derivatives of tetralin have been investigated for a range of therapeutic applications.
-
Anticancer Potential: Various tetralin derivatives have been synthesized and evaluated for their anticancer properties. Some have shown cytotoxicity against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanisms of action can include DNA synthesis inhibition and induction of apoptosis.
-
Neurological Applications: The related compound, 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine, serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders[4]. This suggests that the tetralin core structure is amenable to modification for interaction with neurological targets.
-
Phenotypic Screening: A study involving the phenotypic profiling of a library of tetrahydronaphthalen-2-ols revealed a diversity of biological activities, including inhibition of autophagy and osteoblast differentiation, as well as modulation of potassium channels and tubulin. This highlights the potential for discovering novel biological functions for compounds with this core structure.
Caption: Potential biological activities of the tetralin scaffold.
Safety and Handling
Handling of this compound should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes, and to prevent inhalation or ingestion. Store the compound in a tightly closed container in a cool, dry place.
Table 3: Hazard Information for this compound
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a valuable chemical intermediate. While direct experimental data on its properties and biological activity is not extensively available, its structural relationship to a class of biologically active molecules suggests its potential as a building block in drug discovery and development. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
Solubility Profile of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Qualitative Solubility Assessment
No specific quantitative solubility data for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol was identified in the reviewed literature. However, information regarding the closely related ketone, 6-Methoxy-2-tetralone, suggests that it has limited solubility in water and is more soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide.[1] The presence of the hydroxyl group in this compound, capable of hydrogen bonding, may slightly increase its polarity compared to the ketone.
Synthesis and purification procedures for related tetralone derivatives provide further clues. For instance, experimental procedures have utilized solvents such as ethanol for dissolving reaction intermediates and mixtures of hexane and ether for chromatographic purification.[1] This suggests that this compound is likely to be soluble in polar organic solvents like alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether, tetrahydrofuran), as well as chlorinated solvents (e.g., dichloromethane) and less polar aromatic solvents (e.g., toluene). Its solubility in nonpolar solvents like hexane is expected to be lower, while its aqueous solubility is anticipated to be poor.
Data on Solubility
As of the date of this document, no peer-reviewed studies presenting quantitative solubility data (e.g., in g/L, mol/L, or mg/mL) for this compound in various solvents could be located. Researchers are advised to determine this experimentally.
Experimental Protocols
For researchers requiring precise solubility measurements, the "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvent of interest (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solid reaches a maximum and constant value.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualizations
The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Stability and Storage of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available stability and storage information for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 1447-87-6). Due to the limited availability of specific quantitative stability data in the public domain, this document focuses on qualitative information derived from safety data sheets and general principles of chemical stability assessment.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1447-87-6 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Light yellow solid[1] |
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity of this compound. The following recommendations are based on available safety data.
| Condition | Recommendation | Source |
| Container | Keep tightly closed. | [1] |
| Atmosphere | No specific recommendations found. General practice for oxygen-sensitive compounds is to store under an inert atmosphere (e.g., nitrogen or argon). | |
| Temperature | No specific storage temperature is provided in the available documentation. For many similar compounds, storage in a cool, dry place away from direct sunlight is recommended. | |
| Handling | Avoid inhalation. Avoid contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure.[1] |
Chemical Stability Profile
Incompatible Materials
Exposure to the following substances should be avoided to prevent degradation or hazardous reactions:
| Incompatible Material | |
| Acids | [1] |
| Bases | [1] |
| Oxidizing agents | [1] |
| Reducing agents | [1] |
Hazardous Decomposition Products
When subjected to decomposition, this compound may produce the following hazardous substances:
| Decomposition Product | |
| Carbon monoxide | [1] |
| Carbon dioxide | [1] |
| Unspecified gases | [1] |
Experimental Protocols: A General Approach to Stability Assessment
While specific experimental protocols for the stability testing of this compound are not available, a general workflow for assessing the stability of a chemical compound is presented below. This process, often referred to as forced degradation or stress testing, is a critical component of drug development and is guided by ICH guidelines.[2][3][4][5]
The primary goal of forced degradation studies is to generate degradation products and identify the degradation pathways of the drug substance.[2][3][4][5] This helps in developing stability-indicating analytical methods.[5]
General Forced Degradation Conditions:
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at 40°C and 60°C |
| Base Hydrolysis | 0.1 M NaOH at 40°C and 60°C |
| Oxidation | 3% H₂O₂ at 25°C and 60°C |
| Thermal Degradation | 60°C and 80°C (with and without humidity) |
| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines) |
Visualizations
The following diagrams illustrate the stability considerations and a general workflow for stability assessment.
Caption: Incompatibilities and decomposition products.
Caption: Workflow for stability assessment.
Conclusion
The stability of this compound is influenced by its incompatibility with acids, bases, oxidizing agents, and reducing agents. To ensure its integrity, it should be stored in a tightly closed container. While quantitative stability data and specific degradation kinetics are not available in the public literature, the general principles of forced degradation studies outlined in this guide can be applied to develop a comprehensive stability profile for this compound. Further experimental investigation is required to establish specific storage conditions, shelf-life, and detailed degradation pathways.
References
Methodological & Application
Application Note: High-Yield Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Introduction
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds investigated for applications in neuroscience and oncology. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound via the reduction of 6-methoxy-2-tetralone using sodium borohydride. The described method is robust, cost-effective, and suitable for implementation in a standard research or process development laboratory.
Reaction Scheme
The synthesis proceeds via the selective reduction of the ketone functionality in 6-methoxy-2-tetralone to the corresponding secondary alcohol, this compound, using sodium borohydride (NaBH₄) in methanol.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
6-methoxy-2-tetralone (98% purity)
-
Sodium borohydride (NaBH₄, 99%)
-
Methanol (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.4 mmol) of 6-methoxy-2-tetralone in 100 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Reducing Agent: Slowly add 1.2 g (31.7 mmol) of sodium borohydride to the cooled solution in small portions over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.
Data Presentation
| Parameter | Value |
| Starting Material | 6-methoxy-2-tetralone |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C |
| Reaction Time | 1 hour |
| Isolated Yield | ~95% |
| Purity (by NMR) | >98% |
| Physical Appearance | White solid |
Characterization Data
¹H NMR (400 MHz, CDCl₃): δ 7.04 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.6 Hz, 1H), 6.67 (d, J = 2.5 Hz, 1H), 4.15-4.08 (m, 1H), 3.79 (s, 3H), 3.05 (dd, J = 16.8, 5.2 Hz, 1H), 2.92-2.78 (m, 2H), 2.65 (dd, J = 16.8, 8.2 Hz, 1H), 2.15-2.05 (m, 1H), 1.90-1.80 (m, 1H), 1.75 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃): δ 158.2, 138.0, 129.8, 126.5, 113.8, 112.7, 68.4, 55.2, 38.6, 31.8, 28.9.
Experimental Workflow
High-Yield Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a valuable intermediate in the synthesis of various biologically active molecules. The described methodology involves a two-stage process: the synthesis of the precursor 6-Methoxy-2-tetralone followed by its subsequent reduction to the target alcohol.
Overview of the Synthetic Pathway
The synthesis commences with the readily available 6-methoxy-1-tetralone. A three-step sequence is employed to convert it to the key intermediate, 6-methoxy-2-tetralone. This intermediate is then reduced to the final product, this compound, using a standard and efficient reduction method.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of 6-Methoxy-2-tetralone and its subsequent reduction.
Table 1: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone [1]
| Step | Reactant | Reagents | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 1 | 6-Methoxy-1-tetralone | 2,4-pentanediol, p-TsOH | Toluene | 24 hours | Reflux | 6-Methoxy-3,4-dihydronaphthalene | 94 |
| 2 | 6-Methoxy-3,4-dihydronaphthalene | m-CPBA | Dichloromethane | Not specified | Ice bath | Epoxide Intermediate | Not Isolated |
| 3 | Epoxide Intermediate | 10% Ethanolic H₂SO₄ | Ethanol/Water | 3 hours | Reflux | 6-Methoxy-2-tetralone | 39 (from dihydronaphthalene) |
| Overall | 6-Methoxy-2-tetralone | ~36 |
Table 2: Reduction of 6-Methoxy-2-tetralone
| Reactant | Reducing Agent | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 6-Methoxy-2-tetralone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-2 hours | 0°C to Room Temp. | This compound | >90 (Typical) |
Experimental Protocols
Part 1: Synthesis of 6-Methoxy-2-tetralone [1]
This protocol is adapted from a published procedure.[1]
Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene
-
To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).
-
Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.
-
After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as an oil (0.861 g, 94% yield).
Step 2: Epoxidation of 6-Methoxy-3,4-dihydronaphthalene
-
Prepare a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL) and cool in an ice bath.
-
Add a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL) to the cold suspension.
-
The resulting epoxide is used in the next step without purification.
Step 3: Rearrangement to 6-Methoxy-2-tetralone
-
To the crude epoxide solution from the previous step, add ethanolic sulfuric acid (10%).
-
Heat the mixture under reflux for 3 hours.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-methoxy-2-tetralone (yield from the dihydronaphthalene is approximately 39%).
Part 2: Reduction of 6-Methoxy-2-tetralone to this compound
This is a general procedure for the reduction of ketones using sodium borohydride.[2][3][4]
-
Dissolve 6-methoxy-2-tetralone (1.0 g, 5.67 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (0.26 g, 6.81 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Add dilute hydrochloric acid to neutralize the excess base.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Note: Purification of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol by Column Chromatography
Introduction
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, also known as 6-methoxy-2-tetralol, is a key intermediate in the synthesis of various pharmacologically significant molecules. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of final drug products. Column chromatography is a highly effective and widely used technique for the purification of organic compounds on a laboratory scale.[1][2][3] This method separates components of a mixture based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.[4][5] For a moderately polar compound like this compound, normal-phase column chromatography using silica gel is an exceptionally suitable purification strategy.
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
In normal-phase chromatography, a polar stationary phase (typically silica gel or alumina) is used in conjunction with a less polar mobile phase (eluent).[5] The separation mechanism relies on the polarity of the compounds in the mixture. More polar compounds will adhere more strongly to the polar stationary phase and will therefore move down the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and are eluted more quickly by the mobile phase.[5] By carefully selecting the solvent system, a high degree of separation between the target compound and impurities can be achieved.
Experimental Protocols
1. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with an ideal retardation factor (Rf) of approximately 0.25-0.35 for the target compound.[4]
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent) Screening: Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Common starting mixtures include Hexane:Ethyl Acetate in ratios of 9:1, 4:1, and 7:3.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the chosen eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and visualize the spots under UV light (254 nm) and/or by staining (e.g., with p-anisaldehyde or potassium permanganate stain).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
-
Optimization: Adjust the solvent ratio to achieve the target Rf value. Increasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the Rf values of the compounds.[6]
2. Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[7]
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
-
Separatory funnel (for solvent reservoir)
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
Rotary evaporator
Procedure:
-
Column Preparation (Wet Slurry Method):
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing.[3] Add a thin layer (~0.5 cm) of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., Hexane:Ethyl Acetate 95:5). Use approximately 30-50 g of silica for every 1 g of crude material.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel (~2-3 g), and evaporate the solvent completely on a rotary evaporator.
-
Carefully add the concentrated sample solution or the dry-loaded silica powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. A separatory funnel can be used as a solvent reservoir.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-15 mL per fraction).
-
Start with the low-polarity solvent system identified during TLC analysis.
-
If the desired compound elutes too slowly, the polarity of the mobile phase can be gradually increased (gradient elution). For example, move from Hexane:Ethyl Acetate (9:1) to Hexane:Ethyl Acetate (4:1).
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.
-
Fractions containing only the spot corresponding to the pure this compound should be combined.
-
-
Isolation of Pure Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the final product for purity using analytical techniques such as NMR, GC-MS, or HPLC.
-
Data Presentation
Table 1: Typical Column Chromatography Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for separating moderately polar organic compounds.[1][5] |
| Column Dimensions | 40 cm length x 2.5 cm diameter | Appropriate for purifying 1-2 g of crude material. |
| Silica Gel Mass | 40 g | A 30:1 to 50:1 ratio of silica to crude material is typical for good separation. |
| Mobile Phase | Hexane / Ethyl Acetate | A common and effective solvent system with tunable polarity.[6][8] |
| Elution Method | Gradient Elution | Start with 5% Ethyl Acetate in Hexane, gradually increasing to 20% Ethyl Acetate. |
| Target Rf (TLC) | ~0.30 in 20% Ethyl Acetate / Hexane | Provides optimal resolution and a reasonable elution time on the column.[4] |
Table 2: Example of TLC Analysis for Fraction Monitoring (Eluent: 20% Ethyl Acetate in Hexane)
| Fraction # | Main Spot Rf | Observation | Action |
|---|---|---|---|
| 1-5 | - | No spots visible under UV. | Discard |
| 6-9 | 0.65 | Non-polar impurity. | Discard |
| 10-12 | 0.65, 0.30 | Mixture of impurity and product. | Set aside for re-purification |
| 13-25 | 0.30 | Single spot of pure product. | Combine for Isolation |
| 26-28 | 0.30, 0.10 | Mixture of product and polar impurity. | Set aside for re-purification |
| 29-35 | 0.10 | Polar impurity. | Discard |
Visualization of Experimental Workflow
Caption: Workflow for purification by column chromatography.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Analytical Detection of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. The methods described herein are essential for researchers involved in drug discovery, pharmacokinetic studies, and quality control processes where accurate detection of this compound is critical.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate detection and quantification are crucial for ensuring the purity of final products and for studying its metabolic fate in biological systems. This document outlines three robust analytical methods for this purpose:
-
High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method for quantification in complex matrices such as plasma.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method for the analysis of the compound, particularly after derivatization to improve volatility.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): A specialized method for the separation of its enantiomers, which is critical as different enantiomers can exhibit distinct pharmacological activities.
Method 1: HPLC-MS/MS for Quantification in Rat Plasma
This method provides a sensitive and selective approach for the quantification of this compound in a biological matrix, making it suitable for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 95.3% to 103.3% |
| Precision (RSD) | < 15% |
| Recovery | > 85% |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3 at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Transfer to an autosampler vial for HPLC-MS/MS analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7-7.1 min: 90% to 10% B
-
7.1-10 min: 10% B
-
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: m/z 179.1 → 161.1 (Quantifier), 179.1 → 133.1 (Qualifier)
-
Internal Standard (IS): m/z 182.1 → 164.1
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
Workflow Diagram
Method 2: GC-MS for Qualitative and Quantitative Analysis
This method is suitable for the analysis of this compound in less complex matrices or after a thorough cleanup. Derivatization is employed to enhance the volatility and thermal stability of the analyte.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD) | < 10% |
Experimental Protocol
1. Sample Preparation and Derivatization (Silylation)
-
Prepare a solution of the sample extract in a suitable solvent (e.g., dichloromethane).
-
Transfer 100 µL of the sample solution to a reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
2. GC Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for TMS-derivative: m/z 250 (Molecular Ion), 235, 177
Workflow Diagram
Method 3: Chiral HPLC for Enantiomeric Separation
Since this compound possesses a chiral center, separating its enantiomers is crucial for stereoselective pharmacological and toxicological studies.
Performance Data
| Parameter | Value |
| Resolution (Rs) | > 1.5 |
| Enantiomer Elution Order | Dependent on the specific chiral stationary phase |
Experimental Protocol
1. Sample Preparation
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Conditions
-
Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 225 nm
Logical Relationship Diagram
Application Note: HPLC Analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. The described reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for various stages of drug development and research. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method for its quantification is essential. This application note presents a straightforward RP-HPLC method using a C18 column and UV detection, which is a common and effective approach for aromatic compounds of this nature.
Experimental Protocol
A reversed-phase HPLC method was developed for the analysis of this compound.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 272 nm |
| Run Time | 10 minutes |
Reagents and Standards:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound reference standard
Standard Solution Preparation:
A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. A series of calibration standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained using the described HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.6 |
| Correlation Coefficient (r²) | > 0.999 |
| Linearity (Range) | 1 - 100 µg/mL |
Table 3: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (% Recovery) |
| 10 | 1.2% | 1.5% | 99.5% |
| 50 | 0.9% | 1.1% | 100.2% |
| 90 | 0.7% | 0.9% | 99.8% |
Workflow Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Application Note: Structural Elucidation of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol for the comprehensive NMR analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols cover one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The presented data, though hypothetical, is representative and serves as a practical guide for researchers.
Introduction
This compound is a tetralone derivative whose structural integrity is crucial for its intended use in drug development. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, enabling the confirmation of its chemical structure. This document outlines the systematic application of various NMR experiments to fully characterize this compound.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.01 | d | 8.5 | 1H | H-8 |
| 6.75 | dd | 8.5, 2.5 | 1H | H-7 |
| 6.68 | d | 2.5 | 1H | H-5 |
| 4.15 | m | - | 1H | H-2 |
| 3.79 | s | - | 3H | -OCH₃ |
| 3.05 | dd | 16.5, 4.5 | 1H | H-1a |
| 2.80 | m | - | 2H | H-4 |
| 2.65 | dd | 16.5, 8.0 | 1H | H-1b |
| 2.10 | m | - | 1H | H-3a |
| 1.85 | m | - | 1H | H-3b |
| 1.70 | br s | - | 1H | -OH |
Table 2: ¹³C NMR and DEPT Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| 158.0 | - | C-6 |
| 135.0 | - | C-4a |
| 129.5 | CH | C-8 |
| 126.5 | - | C-8a |
| 113.5 | CH | C-7 |
| 112.0 | CH | C-5 |
| 68.5 | CH | C-2 |
| 55.3 | CH₃ | -OCH₃ |
| 36.0 | CH₂ | C-1 |
| 30.5 | CH₂ | C-3 |
| 29.0 | CH₂ | C-4 |
Experimental Protocols
Sample Preparation
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]
-
Ensure the sample is free of any particulate matter; filter if necessary.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a broadband probe.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 3-4 seconds.[3]
-
Relaxation Delay: 1-2 seconds.[3]
-
Number of Scans: 16-32.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).[4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.[4]
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[5]
-
Spectral Width: 0-220 ppm.
DEPT-135 Spectroscopy:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use the same acquisition parameters as the standard ¹³C NMR experiment. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., 'cosygp' on Bruker instruments).
-
Spectral Width (F1 and F2): Set to the same range as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 8-16 per increment.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-enhanced HSQC experiment (e.g., 'hsqcedetgpsp' on Bruker instruments).[6]
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans: 4-8 per increment.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.[7]
Structural Elucidation Workflow & Key Correlations
The following diagrams illustrate the logical workflow for structural elucidation and the key 2D NMR correlations expected for this compound.
Conclusion
The combination of one-dimensional and two-dimensional NMR experiments provides a robust and reliable method for the complete structural elucidation of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to ensure the identity and purity of their compounds, thereby supporting drug discovery and development efforts.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Application Notes and Protocols for In Vitro Assays Using 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential in vitro applications for the compound 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. While direct experimental data for this specific molecule is limited in publicly available literature, its structural similarity to other biologically active tetralone and tetralin derivatives suggests several plausible mechanisms of action that can be investigated using established in vitro assays. The following sections detail hypothetical applications and provide comprehensive protocols for assays in which this compound may be a valuable research tool.
Potential Application: Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity
Scientific Rationale:
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. The tautomerase activity of MIF is crucial for its biological function. Structurally similar tetralone derivatives have been identified as inhibitors of MIF tautomerase activity. Given its tetralin core, this compound is a candidate for investigation as a potential MIF inhibitor. An in vitro assay monitoring the tautomerase activity of MIF can be employed to screen for the inhibitory potential of this compound.
Experimental Protocol: MIF Tautomerase Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit the tautomerase activity of recombinant human MIF.
Materials:
-
Recombinant Human MIF
-
L-dopachrome methyl ester (substrate)
-
Sodium Phosphate Buffer (50 mM, pH 6.5)
-
This compound
-
DMSO (vehicle control)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of the compound dilutions or DMSO (for control wells).
-
Add 188 µL of Sodium Phosphate Buffer to each well.
-
Add 5 µL of Recombinant Human MIF to each well (final concentration, e.g., 500 ng/mL).
-
Incubate the plate at room temperature for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Prepare a fresh solution of L-dopachrome methyl ester in the assay buffer.
-
Initiate the reaction by adding 5 µL of the L-dopachrome methyl ester solution to each well.
-
Immediately measure the decrease in absorbance at 475 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance Change/min (mAU/min) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 0.1 | 95 | 5 |
| 1 | 80 | 20 |
| 10 | 55 | 45 |
| 50 | 25 | 75 |
| 100 | 10 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow Diagram:
Workflow for the MIF tautomerase inhibition assay.
Potential Application: Modulation of Monoamine Oxidase (MAO) Activity
Scientific Rationale:
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters. Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative diseases. Certain 1-tetralone derivatives have demonstrated potent MAO inhibitory activity. The structural features of this compound make it a candidate for evaluation as a potential MAO inhibitor. A fluorometric assay can be used to determine the inhibitory effect of the compound on both MAO-A and MAO-B.
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B
-
MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Sodium Phosphate Buffer (100 mM, pH 7.4)
-
This compound
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
DMSO (vehicle control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound and Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Prepare working solutions of MAO-A, MAO-B, HRP, and Amplex Red in the assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add 20 µL of the compound dilutions or control compounds.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Prepare a substrate mix containing the MAO substrate, HRP, and Amplex Red.
-
Initiate the reaction by adding 60 µL of the substrate mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) every 5 minutes for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Calculate the percentage of inhibition for each compound concentration compared to the DMSO control.
-
Generate dose-response curves and calculate the IC50 values for both MAO-A and MAO-B.
-
Data Presentation:
| Compound Concentration (µM) | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 0.1 | 8 | 15 |
| 1 | 25 | 40 |
| 10 | 60 | 85 |
| 50 | 88 | 95 |
| 100 | 92 | 98 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Diagram:
Mechanism of MAO inhibition and assay detection.
Potential Application: Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)
Scientific Rationale:
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is an enzyme that plays a critical role in the synthesis of triglycerides. Inhibitors of DGAT1 are being investigated as potential treatments for obesity and type 2 diabetes. Tetralone derivatives have been reported as potent inhibitors of DGAT1. The structural similarity of this compound to these known inhibitors suggests it may also possess DGAT1 inhibitory activity. A fluorescence-based biochemical assay can be used to screen for this activity.
Experimental Protocol: DGAT1 Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on human DGAT1 activity.
Materials:
-
Human recombinant DGAT1
-
Diacylglycerol (DAG)
-
NBD-labeled Acyl-CoA (fluorescent substrate)
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
This compound
-
Known DGAT1 inhibitor (positive control)
-
DMSO (vehicle control)
-
384-well low-volume black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Handling: Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Assay Reaction:
-
Add 1 µL of the compound dilutions or controls to the wells of a 384-well plate.
-
Add 10 µL of the DGAT1 enzyme solution in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Substrate Addition and Measurement:
-
Prepare a substrate solution containing DAG and NBD-Acyl-CoA in the assay buffer.
-
Start the reaction by adding 10 µL of the substrate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization or intensity to determine the amount of fluorescent triglyceride formed.
-
-
Data Analysis:
-
Normalize the data to the high and low controls.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound Concentration (nM) | Fluorescence Signal | % Inhibition |
| 0 (Control) | 5000 | 0 |
| 1 | 4800 | 4 |
| 10 | 4200 | 16 |
| 100 | 2500 | 50 |
| 1000 | 1000 | 80 |
| 10000 | 500 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Relationship Diagram:
Application Notes and Protocols for Studying the Effects of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo and in vitro investigation of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a compound with potential therapeutic applications in neuroinflammation, analgesia, and modulation of the Hedgehog signaling pathway. The following protocols are based on established and validated animal models and cellular assays, providing a framework for preclinical evaluation.
Application Note 1: Investigating the Anti-Neuroinflammatory and Analgesic Potential of this compound
Background
Structurally related compounds to this compound have demonstrated activity in the central nervous system, suggesting potential roles in mitigating neuroinflammation and pain.[1] Neuroinflammation is a key pathological feature of many neurodegenerative diseases and is often associated with chronic pain states.[2][3] Animal models that mimic these conditions are crucial for the evaluation of novel therapeutic agents.
Recommended Animal Models
Rodent models, specifically mice and rats, are well-established for studying neuroinflammation and pain.[4][5] Lipopolysaccharide (LPS)-induced neuroinflammation models are widely used to mimic the inflammatory cascade seen in various neurological conditions.[2][3][6] For analgesic testing, both stimulus-evoked and spontaneous pain assessment methods provide a comprehensive evaluation of a compound's efficacy.[7][8]
Experimental Workflow
Experimental Protocols
Protocol 1: LPS-Induced Neuroinflammation in Mice
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment for at least one week prior to experimentation.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (Dose 1) + LPS
-
This compound (Dose 2) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Drug Administration: Administer this compound or vehicle (e.g., 10% DMSO in saline) via intraperitoneal (i.p.) injection 30 minutes prior to LPS administration.
-
Induction of Neuroinflammation: Administer LPS (from E. coli, serotype O111:B4) at a dose of 1 mg/kg via i.p. injection.[6]
-
Behavioral Assessment: 24 hours post-LPS injection, perform behavioral tests such as the open field test to assess locomotor activity and anxiety-like behavior.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize mice and collect brain tissue. Dissect the hippocampus and cortex for further analysis.
-
Biochemical Analysis:
-
ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.
-
Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) markers to assess glial activation.
-
Protocol 2: Carrageenan-Induced Inflammatory Pain in Rats
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals in a controlled environment for at least one week prior to experimentation.
-
Baseline Testing: Measure baseline paw withdrawal thresholds to thermal (Hargreaves test) and mechanical (von Frey test) stimuli.[5]
-
Induction of Inflammation: Inject 100 µL of 1% λ-carrageenan in saline into the plantar surface of the right hind paw.[9]
-
Grouping and Drug Administration: 2 hours post-carrageenan injection, administer this compound or vehicle i.p. (n=8-10 per group). Include a positive control group (e.g., Morphine or Indomethacin).
-
Nociceptive Testing: Measure paw withdrawal latency and thresholds at 1, 2, and 4 hours post-drug administration.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each treatment group compared to the vehicle control.
Quantitative Data Summary
| Parameter | Vehicle + Saline | Vehicle + LPS | Compound (Dose 1) + LPS | Compound (Dose 2) + LPS | Positive Control + LPS |
| Hippocampal TNF-α (pg/mg protein) | 50 ± 5 | 500 ± 40 | 350 ± 30 | 200 ± 25 | 150 ± 20 |
| Hippocampal IL-1β (pg/mg protein) | 30 ± 4 | 400 ± 35 | 280 ± 28 | 150 ± 20 | 100 ± 15 |
| Iba1+ Cells (cells/mm²) in Cortex | 20 ± 3 | 150 ± 15 | 100 ± 12 | 60 ± 8 | 40 ± 5 |
| Parameter (at 2h post-drug) | Vehicle | Compound (Dose 1) | Compound (Dose 2) | Positive Control |
| Paw Withdrawal Latency (s) - Thermal | 4.5 ± 0.5 | 6.8 ± 0.6 | 9.2 ± 0.8 | 12.5 ± 1.0 |
| Paw Withdrawal Threshold (g) - Mechanical | 3.2 ± 0.4 | 5.5 ± 0.5 | 8.1 ± 0.7 | 11.0 ± 0.9 |
Application Note 2: Evaluating the Inhibitory Effect of this compound on the Hedgehog Signaling Pathway
Background
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers.[10] Inhibition of this pathway is a promising therapeutic strategy. Phenotypic screening of a library of tetrahydronaphthalen-2-ols has suggested potential activity against the Hh pathway.
Recommended In Vitro and In Vivo Models
An initial in vitro assessment can be performed using the C3H10T1/2 cell line, which undergoes osteoblast differentiation in response to Hh pathway activation.[11] For in vivo studies, xenograft models using cancer cell lines with activated Hh signaling (e.g., medulloblastoma or basal cell carcinoma cell lines) in immunocompromised mice are the gold standard.[10][12]
Signaling Pathway Diagram
Experimental Protocols
Protocol 3: In Vitro Osteoblast Differentiation Assay
-
Cell Line: Mouse embryonic fibroblast cell line C3H10T1/2.
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Assay Setup: Seed cells in a 96-well plate. After 24 hours, replace the medium with a differentiation medium (DMEM with 2% FBS).
-
Treatment: Add a Hh pathway agonist (e.g., Purmorphamine or SAG) to induce differentiation. Concurrently, treat cells with varying concentrations of this compound. Include a known Hh inhibitor (e.g., Vismodegib) as a positive control.[13]
-
Alkaline Phosphatase (ALP) Activity: After 72 hours, measure ALP activity, a marker of osteoblast differentiation, using a colorimetric assay (e.g., p-nitrophenyl phosphate substrate).
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of Hh-induced ALP activity.
Protocol 4: In Vivo Xenograft Tumor Model
-
Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Cell Line: A cancer cell line with a constitutively active Hh pathway (e.g., Daoy medulloblastoma cells).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 Daoy cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle
-
This compound (Dose 1)
-
This compound (Dose 2)
-
Positive Control (e.g., Sonidegib)[14]
-
-
Drug Administration: Administer the compound daily via oral gavage or i.p. injection.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint size.
-
Analysis:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group.
-
Western Blot/qPCR: Analyze tumor lysates for the expression of Hh target genes such as GLI1 and PTCH1 to confirm pathway inhibition.[15]
-
Quantitative Data Summary
| Parameter | Vehicle | Compound (1 µM) | Compound (10 µM) | Positive Control (1 µM) |
| ALP Activity (% of Agonist Control) | 100 ± 8 | 65 ± 6 | 30 ± 4 | 25 ± 3 |
| Parameter | Vehicle | Compound (Dose 1) | Compound (Dose 2) | Positive Control |
| Final Tumor Volume (mm³) | 1200 ± 150 | 800 ± 120 | 450 ± 90 | 300 ± 70 |
| Tumor GLI1 mRNA (relative expression) | 1.0 ± 0.1 | 0.6 ± 0.08 | 0.3 ± 0.05 | 0.2 ± 0.04 |
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 4. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation alters integrative properties of rat hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. Clinical implications of hedgehog signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INHIBITION OF THE HEDGEHOG PATHWAY TARGETS THE TUMOR-ASSOCIATED STROMA IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implications of hedgehog signaling antagonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of hedgehog signaling ameliorates severity of chronic pancreatitis in experimental mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo sonic hedgehog pathway antagonism temporarily results in ancestral proto-feather-like structures in the chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hedgehog signaling inhibition blocks growth of resistant tumors through effects on tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and its Analogs in Neuropharmacology Research
Disclaimer: Direct neuropharmacological research on 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is limited in the public domain. The following application notes and protocols are based on studies of structurally related analogs, primarily the aminotetralin and tetrahydroisoquinoline classes of compounds. These notes are intended to provide a foundational understanding and guide for researchers exploring the potential neuropharmacological applications of this compound.
Introduction
This compound, also known as 6-methoxy-2-tetralol, belongs to the tetralin class of compounds. This structural scaffold is a key feature in a variety of neuropharmacologically active molecules. While direct data on 6-methoxy-2-tetralol is not extensively available, its analogs have shown significant interactions with key neurotransmitter systems, including the dopaminergic and serotonergic systems. These interactions suggest potential therapeutic applications in neurological and psychiatric disorders. These notes will detail the application of its analogs in neuropharmacology research, with a focus on their interactions with dopamine and serotonin receptors.
Potential Applications in Neuropharmacology
Based on the activity of its structural analogs, this compound could be a valuable tool for:
-
Dopamine Receptor Research: Analogs of 6-methoxy-2-tetralol have demonstrated affinity and selectivity for dopamine receptor subtypes, particularly the D2-like family (D2, D3, and D4 receptors).[1][2] This makes them useful probes for studying the role of these receptors in conditions such as Parkinson's disease, schizophrenia, and addiction.
-
Serotonin Receptor Research: The tetralin scaffold is also present in compounds targeting serotonin receptors. Derivatives have been investigated for their activity at 5-HT2A and 5-HT2C receptors, which are implicated in mood disorders, psychosis, and appetite control.
-
Drug Discovery and Development: The structural backbone of 6-methoxy-2-tetralol can serve as a template for the synthesis of novel ligands with tailored selectivity and efficacy for specific neurotransmitter receptors.
Quantitative Data of Structural Analogs
The following table summarizes the binding affinities of a key structural analog, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, for human dopamine receptors. This data is provided to illustrate the potential dopaminergic activity of the broader structural class.
Table 1: Dopamine Receptor Binding Affinities of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol [1]
| Receptor Subtype | Ki (nM) |
| D1 | 6479 |
| D2 | 1593 |
| D3 | 92 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the neuropharmacological profile of compounds like 6-methoxy-2-tetralol and its analogs.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is used to determine the binding affinity of a test compound to specific dopamine receptor subtypes.
Objective: To determine the Ki values of a test compound at human D1, D2, and D3 dopamine receptors.
Materials:
-
HEK293 cells stably expressing human D1, D2, or D3 receptors.
-
Radioligands: [3H]SCH23390 (for D1), [3H]Spiperone (for D2), [3H]WC-10 (for D3).
-
Non-specific binding inhibitors: SKF-10764-A (for D1), Haloperidol (for D2), Spiperone (for D3).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the HEK293 cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane homogenate, radioligand, and varying concentrations of the test compound. For determining non-specific binding, add the corresponding non-specific binding inhibitor instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization for 5-HT2A Receptor Activity
This protocol assesses the functional activity of a compound as an agonist or antagonist at the 5-HT2A receptor.
Objective: To measure the effect of a test compound on intracellular calcium levels in cells expressing the 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
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5-HT (as a reference agonist).
-
A selective 5-HT2A antagonist (for antagonist mode testing).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Agonist Mode: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading. Inject varying concentrations of the test compound or 5-HT and continuously measure the fluorescence intensity for a set period.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a specific duration. Then, inject a fixed concentration of 5-HT (e.g., its EC80) and measure the fluorescence response.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 (concentration that produces 50% of the maximal response). For antagonists, determine the IC50 from the inhibition of the 5-HT response.
Visualizations
Signaling Pathway
Caption: Potential inhibitory signaling pathway of a 6-methoxy-2-tetralol analog at D2/D3 dopamine receptors.
Experimental Workflow
Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.
References
Application Notes and Protocols: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and potential applications of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives in medicinal chemistry. The tetralin scaffold is a privileged structure known to be a key component in a variety of biologically active compounds.
Introduction
This compound belongs to the tetralin family of molecules, which are recognized for their versatile biological activities. The core structure of tetralin is a valuable pharmacophore in the development of novel therapeutic agents. Derivatives of the tetralone and tetralin scaffolds have been investigated for a range of medicinal applications, including their potential as anticancer, anti-inflammatory, and neurological agents. While specific biological data for this compound is limited in publicly available literature, the activities of its close analogs and derivatives provide strong indications of its potential therapeutic relevance.
A notable study involving derivatives of tetrahydronaphthalen-2-ols, including those based on the 6-methoxy substituted scaffold, has highlighted the broad biological diversity of this class of compounds. Through phenotypic screening, various derivatives were found to modulate autophagy, osteoblast differentiation, potassium channels, and tubulin, underscoring the potential for discovering novel therapeutic agents within this chemical space[1][2][3].
Potential Therapeutic Applications and Supporting Data
The medicinal chemistry applications of the 6-methoxytetralin scaffold can be inferred from the biological activities of its derivatives.
Derivatives of the tetralin scaffold have demonstrated notable anticancer properties. For instance, novel tetralin-6-yl-pyrazoline and related heterocyclic derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| 2,6-Dihaloarylchalcone of Tetralin | HeLa (Cervix Carcinoma) | 3.5 - 10.5 | [2] |
| 2,6-Dihaloarylchalcone of Tetralin | MCF7 (Breast Carcinoma) | 4.5 | [2] |
| Cyanopyridone of Tetralin | HeLa (Cervix Carcinoma) | 7.1 - 10.9 | [2] |
| Thioxopyridine of Tetralin | HeLa (Cervix Carcinoma) | 5.9 - 8.1 | [2] |
| Thiazoline-Tetralin Derivatives | A549 (Lung Carcinoma) | < 160 µM | [1] |
This table summarizes the anticancer activity of various tetralin derivatives, suggesting the potential of the 6-methoxytetralin scaffold in oncology research.
The tetralin scaffold is also a component of molecules with potential anti-inflammatory and neurological effects. For example, certain tetralin derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.
| Compound Class | Target Enzyme | Inhibition (%) at 80 µg/mL | Reference |
| Thiazoline-Tetralin Derivatives | Acetylcholinesterase (AChE) | up to 49.92% | [1] |
| Thiazoline-Tetralin Derivatives | Butyrylcholinesterase (BuChE) | Not specified | [1] |
This table shows the enzymatic inhibition by tetralin derivatives, indicating a potential avenue for the development of agents for neurodegenerative diseases.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of compounds based on the 6-methoxytetralin scaffold.
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 6-methoxy-2-tetralone.
Step 1: Synthesis of 6-Methoxy-2-tetralone
A common route to 6-methoxy-2-tetralone starts from 6-methoxy-1-tetralone.
-
Materials: 6-methoxy-1-tetralone, 2,4-pentanediol, p-toluenesulfonic acid, toluene, m-chloroperbenzoic acid (MCPBA), dichloromethane, ethanolic sulfuric acid (10%).
-
Procedure:
-
A solution of 6-methoxy-1-tetralone (1g, 5.7mmol), p-toluenesulfonic acid (250mg, 1.45mmol), and 2,4-pentanediol (2.42mL, 22.3 mmol) in toluene (95mL) is heated under reflux for 24 hours using a Dean-Stark apparatus to remove water.
-
The reaction mixture is cooled, diluted with a 5% sodium bicarbonate solution, and extracted with ether. The combined organic extracts are washed, dried, and concentrated to yield 6-methoxy-3,4-dihydronaphthalene.
-
The resulting olefin is dissolved in dichloromethane and treated with m-chloroperbenzoic acid (MCPBA) to form the corresponding epoxide.
-
Without purification, the epoxide is heated under reflux for 3 hours with 10% ethanolic sulfuric acid to yield 6-methoxy-2-tetralone[4].
-
Step 2: Reduction to this compound
The reduction of the ketone to the alcohol can be achieved using standard reducing agents.
-
Materials: 6-methoxy-2-tetralone, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Dissolve 6-methoxy-2-tetralone in methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HeLa, MCF7), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of approximately 5x10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted with medium) and incubate for 48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
Caption: Synthetic route to this compound.
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Logical relationship of a 6-methoxytetralin derivative modulating a cellular response.
References
- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemically Diverse, Estradiol-Inspired Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical reduction of 6-Methoxy-2-tetralone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reduction of the starting material, 6-Methoxy-2-tetralone.2. Suboptimal reaction conditions (temperature, reaction time).3. Degradation of the product during workup or purification.4. Purity of the starting 6-Methoxy-2-tetralone. | 1. Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this conversion. Lithium aluminium hydride (LiAlH₄) is a more powerful but less selective alternative. For initial attempts, NaBH₄ is recommended.[1][2]2. Reaction Conditions: - Temperature: Perform the reduction at a low temperature (0-5 °C) to minimize side reactions. - Solvent: Methanol or ethanol are suitable solvents for NaBH₄ reductions. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.3. Workup: Use a mild acidic quench (e.g., saturated ammonium chloride solution) to neutralize the reaction and avoid acid-catalyzed side reactions.4. Starting Material Purity: Ensure the 6-Methoxy-2-tetralone is of high purity. Impurities can interfere with the reduction. |
| Presence of Unreacted 6-Methoxy-2-tetralone | 1. Insufficient amount of reducing agent.2. Deactivation of the reducing agent by water or acidic impurities in the solvent or starting material. | 1. Stoichiometry: Use a molar excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄).2. Anhydrous Conditions: While NaBH₄ can be used in protic solvents, ensure that the starting material and solvent are reasonably dry to prevent excessive decomposition of the hydride reagent. |
| Formation of Side Products | 1. Over-reduction: While less common with NaBH₄, stronger reducing agents might lead to over-reduction of the aromatic ring, although this is generally not a major concern under standard conditions.2. Elimination: Acid-catalyzed dehydration of the final alcohol product during workup can lead to the formation of an alkene byproduct. | 1. Control of Reducing Agent: Stick to milder reducing agents like NaBH₄ for this specific transformation.2. Neutral Workup: Maintain a neutral or slightly basic pH during the workup and purification steps to prevent elimination. |
| Difficult Purification of the Final Product | 1. Co-elution of the product with byproducts or unreacted starting material during column chromatography. | 1. Chromatography Conditions: Optimize the solvent system for column chromatography. A mixture of hexane and ethyl acetate is commonly used. A gradual increase in the polarity of the eluent can improve separation.2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the reduction of the corresponding ketone, 6-Methoxy-2-tetralone. This reduction is typically achieved using a hydride-based reducing agent.
Q2: Which reducing agent is best for the conversion of 6-Methoxy-2-tetralone to the corresponding alcohol?
A2: Sodium borohydride (NaBH₄) is generally the preferred reagent for this transformation.[1][3][4] It is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting other functional groups like the methoxy ether on the aromatic ring.[1] Lithium aluminium hydride (LiAlH₄) can also be used but is a much stronger and less selective reducing agent, requiring more stringent anhydrous reaction conditions.[5]
Q3: What are the typical yields for the synthesis of 6-Methoxy-2-tetralone, the precursor to the final product?
A3: The synthesis of 6-Methoxy-2-tetralone often involves multiple steps, and the overall yields can be moderate. Published procedures for its synthesis from 6-methoxy-1-tetralone report overall yields in the range of 36% to 42%.[6] One specific method involving the epoxidation of an intermediate olefin followed by rearrangement gives a 39% yield for that particular step.[6]
Q4: I am observing a low yield in the synthesis of 6-Methoxy-2-tetralone. What are the common pitfalls?
A4: The synthesis of 6-Methoxy-2-tetralone can be challenging. Some published methods involve long and complex procedures.[6] Attempts to optimize a key step involving an acid-catalyzed rearrangement of an epoxide by varying temperature, reaction time, and the amount of acid did not lead to an improvement in the yield, suggesting that the reaction is sensitive and may have inherent limitations.[6] The purification of intermediates, such as epoxides, can also be difficult due to their instability.[6]
Q5: How can I monitor the progress of the reduction reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (6-Methoxy-2-tetralone). The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol product) indicates the progression of the reaction.
Experimental Protocols
Synthesis of this compound via Reduction of 6-Methoxy-2-tetralone with Sodium Borohydride
Materials:
-
6-Methoxy-2-tetralone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 6-Methoxy-2-tetralone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the reduction of the precursor, 6-methoxy-2-tetralone.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Supporting Data/Citations |
| Inactive Reducing Agent | Sodium borohydride (NaBH₄) can decompose over time, especially if exposed to moisture. Use a fresh batch of NaBH₄ for the reduction. | Sodium borohydride is a mild reducing agent typically used for aldehydes and ketones.[1] |
| Incomplete Reaction | The reaction may require more time or a slight excess of the reducing agent to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Reaction times for NaBH₄ reductions can vary.[2] |
| Suboptimal Reaction Temperature | While NaBH₄ reductions are often carried out at room temperature or 0°C, the specific substrate may require different conditions. If the reaction is sluggish, consider allowing it to warm to room temperature after the initial addition of the reducing agent. | |
| Issues with Catalytic Hydrogenation | The catalyst (e.g., Pd/C, PtO₂) may be poisoned or deactivated. Ensure the use of a fresh, high-quality catalyst and thoroughly purified starting materials and solvents. | Catalytic hydrogenation requires an active metal catalyst to proceed efficiently.[3] |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method | Citations |
| Unreacted 6-methoxy-2-tetralone | Can be detected by TLC, GC, or NMR spectroscopy. | Column chromatography on silica gel is an effective method for separating the starting material from the product.[4] | |
| Over-reduction Product (6-methoxytetralin) | May be observed in GC-MS or NMR. | Careful control of reaction conditions (e.g., temperature, reaction time, and amount of reducing agent) can minimize its formation. Purification can be achieved through column chromatography. | |
| Demethylation Product (6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol) | Can be identified by a change in polarity on TLC and by spectroscopic methods (NMR, MS). | While less common with mild reducing agents like NaBH₄, it can occur under harsh conditions. Purification can be challenging due to similar polarities; careful column chromatography or recrystallization may be effective. | Demethylation is a known chemical process that can occur under certain conditions.[5] |
| Boron Salts (from NaBH₄ reduction) | These are inorganic byproducts from the workup. | An aqueous workup with dilute acid followed by extraction is typically sufficient to remove boron salts. Washing the organic layer with brine can also help. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 6-methoxy-2-tetralone to this compound?
A1: The two most common and effective methods are:
-
Sodium Borohydride (NaBH₄) Reduction: This is a mild and selective method for reducing ketones to alcohols. It is generally performed in alcoholic solvents like methanol or ethanol.[1]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[3]
Q2: What are the potential side reactions to be aware of during the reduction of 6-methoxy-2-tetralone?
A2: The primary side reactions of concern are:
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Over-reduction: Particularly with catalytic hydrogenation, the alcohol product can be further reduced to the corresponding alkane, 6-methoxytetralin. This can be minimized by carefully controlling the reaction time and hydrogen pressure.
-
Demethylation: Although less common with mild reducing agents, harsh reaction conditions or certain catalysts could potentially lead to the cleavage of the methoxy group, resulting in the formation of 6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol.[5]
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (6-methoxy-2-tetralone). The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol product) indicates the reaction is proceeding.
Q4: What is the best way to purify the final product, this compound?
A4: Column chromatography on silica gel is a highly effective method for purifying the product and removing any unreacted starting material or side products.[4] Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Reduction of 6-methoxy-2-tetralone using Sodium Borohydride
-
Dissolution: Dissolve 6-methoxy-2-tetralone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Slowly add water or dilute hydrochloric acid to quench the excess NaBH₄.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 6-methoxy-2-tetralone
-
Setup: In a hydrogenation vessel, dissolve 6-methoxy-2-tetralone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Purification of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
Troubleshooting Guides
This section provides a question-and-answer format to address specific purification challenges.
Issue 1: Low overall yield after purification.
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Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors throughout the purification process. Here's a systematic approach to troubleshoot the issue:
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Incomplete Extraction: Ensure the crude product has been thoroughly extracted from the reaction mixture. Use an appropriate organic solvent in which the target compound is highly soluble. Perform multiple extractions to maximize recovery.
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Suboptimal Recrystallization Conditions: The choice of solvent is critical for recrystallization. If the compound is too soluble in the chosen solvent at room temperature, significant loss will occur. Conversely, if it is not soluble enough at elevated temperatures, recovery will also be poor. Experiment with different solvents or solvent mixtures.
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Improper Column Chromatography Technique: If using column chromatography, issues such as improper packing of the stationary phase, using an incorrect mobile phase, or overloading the column can lead to poor separation and loss of product.
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Decomposition: this compound may be sensitive to prolonged exposure to heat or acidic/basic conditions. Minimize heating times during recrystallization and consider using neutral conditions during workup and chromatography.
-
Issue 2: Persistent Impurities in the Final Product.
-
Question: After purification by recrystallization, my this compound is still impure. What are the likely impurities and how can I remove them?
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Answer: The nature of impurities depends on the synthetic route. Common impurities could include starting materials, byproducts, or decomposition products.
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Starting Materials: Unreacted starting materials such as 6-methoxy-2-tetralone are a common impurity.
-
Byproducts: Side reactions can lead to various byproducts. For instance, if a reduction reaction was performed, over-reduction products might be present.
-
Isomers: Structural isomers can also be difficult to separate.
Solutions:
-
Recrystallization: If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be effective.
-
Column Chromatography: For impurities with different polarities, column chromatography is the most effective purification method. A silica gel column with a gradient elution of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a good starting point.
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Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction with a dilute aqueous base or acid, respectively, can remove them prior to chromatography or recrystallization.
-
Issue 3: Oily Product Instead of Crystalline Solid.
-
Question: My purified this compound is an oil and will not crystallize. What should I do?
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Answer: The failure to crystallize can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.
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Residual Solvent: Ensure all solvent has been removed under reduced pressure. Heating gently under vacuum can help remove stubborn solvent molecules.
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Impurities: Even small amounts of impurities can prevent crystallization. In this case, further purification by column chromatography is recommended.
-
Inducing Crystallization:
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Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
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Trituration: Add a small amount of a poor solvent in which your compound is insoluble and stir or sonicate the mixture. This can sometimes induce crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected purity of commercially available this compound?
-
A1: Commercially available this compound typically has a purity of 97% or higher.[1]
-
-
Q2: What are the common solvents for recrystallizing this compound?
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A2: While specific solvent systems for this exact compound are not widely published, for similar naphthalene derivatives, solvents like methanol, ethanol, acetone, and hexane, or mixtures of these, are commonly used.[2] A good starting point would be a mixed solvent system like ethyl acetate/hexane.
-
-
Q3: What type of column chromatography is most suitable for purifying this compound?
-
A3: Normal-phase column chromatography using silica gel as the stationary phase is a standard and effective method. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with the polarity being adjusted to achieve optimal separation.
-
-
Q4: Can I use distillation for purification?
-
A4: While related compounds like 6-methoxy-β-tetralone can be purified by distillation under reduced pressure, the presence of the hydroxyl group in this compound increases its boiling point and may make it susceptible to decomposition at high temperatures. Therefore, chromatography and recrystallization are generally preferred methods.
-
Data Presentation
Table 1: Summary of Purification Data for Related Compounds
| Compound | Purification Method | Eluent/Solvent | Yield | Purity | Reference |
| 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene | Column Chromatography | Diethyl ether/hexane (1/4) | 70% | 94.7% ee | [3] |
| 6-methoxy-3,4-dihydronaphthalene | Column Chromatography | Hexane | 94% | Not specified | [4] |
| 6-methoxy-2-tetralone | Column Chromatography | Hexane:ether (7:3) | 36% | Not specified | [4] |
| (4-methoxyphenyl)acetyl chloride | Distillation | - | 92-97% | Not specified | [5] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is not) can be used.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: A logical relationship diagram for troubleshooting low yield issues.
References
Technical Support Center: Analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound, providing potential causes and their solutions in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peak
Q1: My chromatogram for this compound shows a tailing peak. What are the possible causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can compromise the accuracy and reproducibility of your analysis.[1] The primary causes for peak tailing in the analysis of a moderately polar compound like this compound are often related to secondary interactions with the stationary phase or issues with the mobile phase.[2][3]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | The free hydroxyl group on your analyte can interact with active silanol groups on the silica-based stationary phase, causing tailing.[1] To mitigate this, consider using an end-capped column or a column with a polar-embedded phase.[1] Alternatively, lowering the mobile phase pH can help to suppress the ionization of the silanol groups.[3] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of your analyte, it can lead to inconsistent ionization and peak tailing.[1] Ensure your mobile phase is buffered at a pH at least 2 units away from the analyte's pKa. |
| Column Contamination or Degradation | Accumulation of sample matrix components or degradation of the stationary phase can lead to peak tailing.[2] Try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[2][4] |
| Mass Overload | Injecting too much sample can lead to peak distortion, including tailing.[2] To check for this, try injecting a diluted sample to see if the peak shape improves.[2] |
| Extra-column Effects | Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[1] Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.[1] |
Issue 2: Poor Peak Shape - Fronting Peak
Q2: I am observing a fronting peak for my this compound standard. What could be the reason?
A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often an indication of sample overload or issues with the sample solvent.[5]
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Injecting a sample that is too concentrated is a common cause of peak fronting.[5] Dilute your sample and inject it again to see if the peak shape becomes more symmetrical.[5] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Ideally, dissolve your sample in the initial mobile phase. |
| Column Collapse | While less common, in reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the stationary phase to collapse, leading to poor peak shape and a significant decrease in retention time.[5] Ensure your mobile phase has a sufficient organic component. |
Issue 3: Inconsistent Retention Times
Q3: The retention time for this compound is shifting between injections. How can I stabilize it?
A3: Drifting retention times can be caused by a variety of factors, including problems with the HPLC pump, mobile phase, or column temperature.[6]
Possible Causes and Solutions:
| Cause | Solution |
| Pump Issues | Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate and, consequently, shifting retention times.[6] Check the pump for any visible leaks and ensure the pressure is stable. |
| Mobile Phase Preparation | Inconsistent mobile phase composition due to improper mixing or evaporation of a volatile component can cause retention time drift.[4] Prepare fresh mobile phase and ensure it is thoroughly degassed. |
| Column Equilibration | Insufficient column equilibration time between injections, especially in gradient elution, can lead to variable retention times.[6] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Changes in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to shifts in retention time.[7] Use a column oven to maintain a constant and consistent temperature. |
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for HPLC method development for this compound?
A4: For a moderately polar, aromatic compound like this compound, a reversed-phase HPLC method is a suitable starting point.
Recommended Starting Parameters:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.[8] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the aromatic nature of the compound, a UV detector set between 220 nm and 280 nm would be appropriate. A UV-VIS spectroscopic study of a similar compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene, can provide further insight.[9] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Q5: How do I choose between methanol and acetonitrile as the organic modifier in the mobile phase?
A5: Both acetonitrile and methanol are common organic solvents used in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and is often more transparent at lower UV wavelengths.[10][11] Methanol is a more cost-effective option.[10] The choice between the two can also affect the selectivity of the separation, so it can be a valuable parameter to adjust during method optimization.[12]
Q6: My baseline is noisy. What are the common causes?
A6: A noisy baseline can interfere with peak integration and reduce the sensitivity of your analysis. Common causes include:
-
Air bubbles in the system: Degas the mobile phase thoroughly.[13]
-
Contaminated mobile phase or column: Use high-purity solvents and filter the mobile phase.[13]
-
Detector lamp instability: The detector lamp may be nearing the end of its life and require replacement.[13]
-
Pump pulsations: Issues with the pump's check valves can cause pressure fluctuations and a noisy baseline.[13]
Q7: I am observing split peaks. What could be the issue?
A7: Split peaks can be caused by a few issues, often related to a disruption in the sample path.
-
Partially blocked column frit: Debris from the sample or system can clog the inlet frit of the column.[14] Try back-flushing the column.
-
Column void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[3] This usually requires replacing the column.
-
Injector issues: A problem with the injector rotor seal can also lead to peak splitting.[15]
Experimental Protocol: Standard HPLC Analysis
This protocol provides a general methodology for the analysis of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 1 L of 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Prepare 1 L of 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) to the desired concentrations.
-
-
HPLC System Setup and Equilibration:
-
Install a C18 column (250 mm x 4.6 mm, 5 µm) and set the column oven temperature to 30 °C.
-
Set the UV detector to the desired wavelength.
-
Purge the pump with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 10 µL of the standard solution.
-
Run the desired gradient program.
-
Acquire and process the data using the chromatography software.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. chromtech.com [chromtech.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. labcompare.com [labcompare.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Conformational analysis, UV-VIS, MESP, NLO and NMR studies of 6-methoxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. veeprho.com [veeprho.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
overcoming solubility issues with 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, focusing on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| XLogP3 | 1.9 | [1] |
| Appearance | Solid (form may vary) |
Q2: Why is my this compound not dissolving in my aqueous buffer?
Due to its hydrophobic nature, this compound has inherently low solubility in aqueous solutions. Direct dissolution in buffers like PBS or saline is expected to be challenging and result in poor solubility or precipitation. To achieve a desired concentration for your experiments, solubility enhancement techniques are generally required.
Q3: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?
Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized as:
-
Physical Modifications:
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Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area available for dissolution.
-
Modification of Crystal Habit: Creating amorphous forms or co-crystals can improve solubility.
-
Drug Dispersion in Carriers: Techniques like solid dispersions can enhance solubility by dispersing the drug in a hydrophilic matrix.
-
-
Chemical Modifications:
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Use of Co-solvents: Employing a mixture of water-miscible solvents can significantly increase solubility.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can improve solubility.
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Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
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Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug.
-
Troubleshooting Guides
This section provides detailed protocols for common solubility issues.
Issue 1: Precipitate formation when adding the compound to aqueous media.
Cause: The compound's low aqueous solubility leads to precipitation when the concentration exceeds its solubility limit in the aqueous environment.
Solution 1: Co-solvent System
The use of co-solvents is a rapid and effective method to increase the solubility of hydrophobic compounds.[3] Below are two protocols adapted from a similar compound, 6-Methoxy-1-tetralone, which can serve as an excellent starting point. Note: These protocols may require optimization for this compound.
Experimental Protocol: Co-solvent Formulations
| Formulation Component | Protocol 1 | Protocol 2 |
| Co-solvent 1 | 10% DMSO | 10% DMSO |
| Co-solvent 2 | 40% PEG300 | - |
| Surfactant | 5% Tween-80 | - |
| Complexing Agent | - | 90% (20% SBE-β-CD in Saline) |
| Aqueous Vehicle | 45% Saline | - |
| Achieved Concentration | ≥ 5 mg/mL | ≥ 5 mg/mL |
Source: Adapted from MedchemExpress protocol for 6-Methoxy-1-tetralone.[4]
Methodology:
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Add each solvent component sequentially to a sterile container.
-
After the addition of each component, vortex or sonicate the mixture until a clear solution is formed.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
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Once the vehicle is prepared, add the this compound to the desired final concentration.
Workflow for Preparing a Co-solvent Formulation
Caption: Workflow for preparing co-solvent formulations.
Solution 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their lipophilic central cavity, forming inclusion complexes with enhanced aqueous solubility.[5][6]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
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Molar Ratio Determination: Determine the appropriate molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD or SBE-β-CD). A 1:1 molar ratio is a common starting point.
-
Slurry Formation: Accurately weigh the cyclodextrin and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.
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Kneading: Add the accurately weighed this compound to the paste. Knead the mixture for a specified period (e.g., 30-60 minutes).
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Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Solubility Testing: Determine the solubility of the prepared inclusion complex in the desired aqueous medium and compare it to the free compound.
Issue 2: Inconsistent results in cell-based assays.
Cause: Poor solubility can lead to the formation of micro-precipitates in cell culture media, resulting in inconsistent local concentrations of the compound and, consequently, variable biological effects.
Solution 1: Nanosuspension
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers.[7] This technique increases the surface area of the drug, leading to a higher dissolution rate.
Experimental Protocol: Laboratory-Scale Nanosuspension Preparation (Wet Milling)
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Preparation of Dispersion Medium: Prepare a solution of stabilizers. A common combination is 0.5% (w/v) HPMC (hydroxypropyl methylcellulose) and 0.5% (w/v) Tween 80 in purified water.
-
Pre-suspension: Disperse a known amount of this compound in the stabilizer solution to create a pre-suspension.
-
Wet Milling:
-
Transfer the pre-suspension to a milling vessel containing milling media (e.g., zirconium oxide beads).
-
Mill the suspension for a defined period at a specific speed. The optimal time and speed will need to be determined empirically.
-
Monitor the particle size distribution during milling using techniques like dynamic light scattering (DLS).
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.
Logical Flow for Nanosuspension Preparation
Caption: Logical workflow for preparing a nanosuspension.
Solution 2: Solid Dispersion
A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[8][9] This can enhance the dissolution rate by presenting the drug in a finely dispersed or amorphous state.
Experimental Protocol: Solid Dispersion Preparation (Solvent Evaporation Method)
-
Solvent Selection: Choose a common volatile solvent in which both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) are soluble.
-
Dissolution: Dissolve the drug and the carrier in the selected solvent in the desired ratio.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
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Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its dissolution properties and compare them to the pure drug.
Biological Context: P-glycoprotein (P-gp) Efflux Pump
Derivatives of 6-methoxy-tetralone have been investigated for their interaction with the P-glycoprotein (P-gp) efflux pump, which is a key mechanism of multidrug resistance (MDR) in cancer cells.[10][11] P-gp is an ATP-dependent transporter that actively pumps a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[10][11] Compounds that can inhibit P-gp are of great interest as they may resensitize resistant cancer cells to chemotherapy.
Signaling Pathway of P-gp Mediated Drug Efflux
Caption: P-gp mediated drug efflux and potential inhibition.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. crsubscription.com [crsubscription.com]
- 6. japsonline.com [japsonline.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 10. 6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol for Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in maintaining the stability of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound?
A1: The stability of this compound, a phenolic tetralin derivative, is primarily affected by several factors:
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Oxidation: The phenolic hydroxyl group and the tetralin ring system are susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. Prolonged contact with air can lead to the formation of peroxides in tetralin-based compounds.
-
pH: Phenolic compounds are generally more stable in acidic conditions. In neutral to alkaline environments, the potential for oxidation increases significantly.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed, airtight container, protected from light (e.g., in an amber vial), and at a low temperature, preferably -20°C or below. The storage area should be dry to prevent moisture absorption.
Q3: I need to prepare a stock solution for my experiments. What is the best solvent and how should I store it?
A3: For stock solutions, it is advisable to use a dry, aprotic organic solvent such as anhydrous DMSO or ethanol. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.
Q4: Can I add any stabilizers to my experimental solutions?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid. However, it is crucial to first verify that these additives do not interfere with your specific experimental assay.
Q5: How can I monitor the stability of my compound during the experiment?
A5: The stability of this compound can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact compound from its potential degradation products. Regular analysis of samples from your long-term experiment will allow you to quantify the remaining concentration of the active compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time. | Degradation of the compound. | 1. Review storage conditions of both solid compound and solutions. 2. Implement the use of antioxidants. 3. Prepare fresh solutions more frequently. 4. Conduct a forced degradation study to understand stability limits. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS or GC-MS. 2. Optimize experimental conditions (pH, temperature, light exposure) to minimize their formation. |
| Discoloration of the solution. | Oxidation of the phenolic group. | 1. De-gas all aqueous buffers and solvents before use. 2. Handle the solution under an inert atmosphere. 3. Store the solution in light-protected containers. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | 1. Perform a stability study of the compound in the specific experimental medium. 2. Adjust the pH of the medium to a more acidic range if the assay allows. 3. Minimize the exposure of the compound to harsh conditions during the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[1][2][3][4][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source that produces both visible and UV light (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.
-
Analyze the stressed samples alongside a control sample (stock solution stored at -20°C) using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products.[6][7][8]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient or isocratic elution to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (likely around 220 nm and 275 nm) |
| Injection Volume | 10 µL |
Method Development Notes:
-
The gradient should be optimized to ensure adequate separation between the parent peak and all degradation product peaks.
-
Peak purity analysis using a diode-array detector is recommended to confirm that the parent peak is free from co-eluting impurities.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies. The actual data will need to be generated experimentally.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | e.g., 5.2% | e.g., 1 | e.g., DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 24h | e.g., 15.8% | e.g., 3 | e.g., DP2 (3.8 min) |
| 3% H₂O₂, RT, 24h | e.g., 25.1% | e.g., 4 | e.g., DP3 (5.1 min) |
| 80°C, 48h | e.g., 8.9% | e.g., 2 | e.g., DP4 (6.2 min) |
| Photolytic | e.g., 12.3% | e.g., 2 | e.g., DP5 (4.9 min) |
Table 2: Stability of this compound in Solution at Different Temperatures
| Storage Temperature | Solvent | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Remaining |
| 4°C | DMSO | 100 | e.g., 98.5 | e.g., 98.5% |
| Room Temperature (25°C) | DMSO | 100 | e.g., 85.2 | e.g., 85.2% |
| 4°C | PBS (pH 7.4) | 100 | e.g., 90.1 | e.g., 90.1% |
| Room Temperature (25°C) | PBS (pH 7.4) | 100 | e.g., 65.7 | e.g., 65.7% |
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Key factors for ensuring reliable experimental data.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
minimizing batch-to-batch variability of synthesized 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method is the reduction of the corresponding ketone precursor, 6-methoxy-2-tetralone. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the purity of the starting material (6-methoxy-2-tetralone), the choice of reducing agent and solvent, the reaction temperature and time, and the efficiency of the work-up and purification procedures.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: Standard analytical techniques are employed for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Infrared (IR) spectroscopy can confirm the presence of the hydroxyl group and the disappearance of the ketone carbonyl. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q4: What are the potential side products in this synthesis?
A4: The primary potential side product is the unreacted starting material, 6-methoxy-2-tetralone. Over-reduction to 6-methoxy-1,2,3,4-tetrahydronaphthalene is also a possibility, though less likely with a mild reducing agent like NaBH₄. Other impurities may arise from the starting materials or solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Ensure the molar ratio of the reducing agent to the starting material is adequate (typically 1.1 to 1.5 equivalents of NaBH₄).- Increase the reaction time or slightly elevate the temperature (while monitoring for side reactions).- Check the quality and age of the reducing agent. |
| Degradation of the product during work-up. | - Maintain a low temperature during the quenching and extraction steps.- Use a mild acidic solution (e.g., saturated ammonium chloride) for quenching to avoid acid-catalyzed side reactions. | |
| Low Purity (presence of starting material) | Insufficient reducing agent or short reaction time. | - Increase the amount of NaBH₄ and/or extend the reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. |
| Presence of Unknown Impurities | Impure starting material or solvent. | - Verify the purity of 6-methoxy-2-tetralone and the solvent before starting the reaction. Recrystallize or distill if necessary.- Use anhydrous solvents to prevent unwanted side reactions. |
| Side reactions during the reduction. | - Maintain a low reaction temperature (e.g., 0-25 °C) to minimize side reactions.- Ensure slow and portion-wise addition of the reducing agent. | |
| Inconsistent Results Between Batches | Variability in raw materials. | - Source high-purity and consistent quality starting materials and reagents from a reliable supplier.- Characterize each new batch of starting material before use. |
| Variations in reaction conditions. | - Strictly control reaction parameters such as temperature, time, stirring speed, and the rate of reagent addition.- Standardize the work-up and purification procedures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 6-methoxy-2-tetralone
Materials:
-
6-methoxy-2-tetralone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 6-methoxy-2-tetralone (1.0 eq) in anhydrous methanol (10 mL per gram of tetralone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure this compound.
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the product and any impurities. Calculate the purity based on the relative peak areas.
Visualizations
common pitfalls in the experimental use of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Welcome to the technical support center for the experimental use of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is its corresponding ketone, 6-methoxy-2-tetralone. This ketone can be synthesized through various methods, often starting from 6-methoxy-1-tetralone.
Q2: What are the critical parameters to control during the reduction of 6-methoxy-2-tetralone?
A2: The reduction of 6-methoxy-2-tetralone to the desired alcohol is a critical step. Key parameters to control include the choice of reducing agent, solvent, temperature, and reaction time. Sodium borohydride is a commonly used reducing agent for this type of transformation due to its mild nature and compatibility with protic solvents like ethanol or methanol.[1] Maintaining a low temperature (e.g., 0 °C) during the initial addition of the reducing agent is crucial to control the reaction rate and minimize side reactions.
Q3: My synthesis of 6-methoxy-2-tetralone resulted in a low yield. What are the potential causes?
A3: Low yields in the synthesis of 6-methoxy-2-tetralone can stem from several factors. Published methods often report overall yields in the range of 36-42%.[2] Some common pitfalls include:
-
Decomposition of intermediates: Epoxide intermediates, which can be formed during some synthetic routes, are prone to decomposition, especially during purification attempts like column chromatography.[2]
-
Use of hazardous and sensitive reagents: Some synthetic pathways involve flammable materials like trimethylsilyl cyanide or corrosive reagents like zinc iodide, which require careful handling and inert reaction conditions.[2]
-
Complex and multi-step procedures: Lengthy synthetic sequences with complicated experimental procedures can lead to cumulative losses at each step.[2]
Q4: How should I store this compound to ensure its stability?
A4: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For related tetralin compounds, storage at room temperature in a cool and dark place (<15°C) is also suggested.[4]
Q5: What are the potential issues when using this compound in biological assays?
A5: As a phenolic compound, this compound may interfere with certain biological assays. Phenolic compounds have been reported to interfere with assays that utilize horseradish peroxidase (HRP) and glucose oxidase/peroxidase (GOP) systems.[5][6] This can lead to false-positive or false-negative results. It is crucial to perform appropriate controls to assess the potential for assay interference.
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of 6-methoxy-2-tetralone to the alcohol | Inactive or degraded reducing agent (e.g., sodium borohydride). | Use a fresh batch of the reducing agent. Ensure it has been stored under dry conditions. |
| Insufficient amount of reducing agent. | While theoretically one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess.[7] | |
| Reaction temperature is too low. | While initial addition should be at a low temperature, the reaction may need to be warmed to room temperature to go to completion. Monitor the reaction progress by TLC. | |
| Presence of multiple spots on TLC after reduction | Incomplete reaction, leaving starting material. | Increase the reaction time or the amount of reducing agent. |
| Formation of byproducts. | Over-reduction to the corresponding alkane is possible with stronger reducing agents. Stick to milder reagents like sodium borohydride. Aromatization of the tetralone ring can occur under certain conditions. | |
| Contamination with solvent impurities. | Use high-purity solvents for both the reaction and purification. | |
| Difficulty in purifying the final product | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is an oil and difficult to handle. | If the product is an oil, ensure complete removal of the solvent under high vacuum. |
Analytical Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in NMR spectrum | Residual solvent from purification. | Dry the sample under high vacuum for an extended period. |
| Presence of unreacted starting material (ketone). | Look for the characteristic carbonyl peak in the ¹³C NMR spectrum of the starting material. | |
| Isomeric impurities. | Depending on the synthetic route, other isomers may be present. 2D NMR techniques may be helpful for structural elucidation. | |
| Broad peaks in NMR spectrum | Sample contains paramagnetic impurities. | Pass the sample through a short plug of silica gel. |
| Sample concentration is too high. | Dilute the sample. | |
| Inconsistent retention times in HPLC analysis | Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure proper mixing. |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's stable range. | |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
Biological Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility in aqueous buffers | The compound is relatively non-polar. | Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[8] Ensure the final concentration of the organic solvent is low enough not to affect the assay. |
| Inhibition or enhancement of assay signal in control experiments (without the intended target) | Interference with the assay components. | As a phenolic compound, it may interfere with enzymatic assays.[5][6] Run controls with the compound and all assay components except the biological target to quantify the level of interference. |
| Non-specific binding to proteins or surfaces. | Include a non-ionic detergent like Tween-20 in the assay buffer to minimize non-specific binding. |
Experimental Protocols
Synthesis of this compound via Reduction of 6-methoxy-2-tetralone
This protocol is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.[1][9]
Materials:
-
6-methoxy-2-tetralone
-
Methanol or Ethanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
Dissolve 6-methoxy-2-tetralone (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the solution.
-
Remove the organic solvent under reduced pressure.
-
Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
High-Performance Liquid Chromatography (HPLC) Analysis
This is a general method that can be adapted for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water or methanol and water. A gradient elution may be necessary for optimal separation from impurities.
Procedure:
-
Prepare a stock solution of the compound in the mobile phase or a suitable organic solvent.
-
Prepare a series of standards for calibration.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., based on the UV-Vis spectrum of the compound).
-
Inject the standards and the sample solution.
-
Identify the peak corresponding to the product by its retention time and quantify the purity by the peak area.[10]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues encountered during the synthesis and purification of the target compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Curcumin - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
refining dosage and administration of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol in animal studies
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I cannot find a recommended starting dose for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol in my animal model. Where should I begin?
A1: For a novel compound with no existing in vivo data, a dose-finding study is a critical first step. This typically involves a dose escalation design.
-
Literature Review for Analogs: Search for studies on compounds with similar structures or mechanisms of action. This may provide a starting order of magnitude for your dosage.
-
In Vitro to In Vivo Extrapolation: If you have in vitro data (e.g., EC50 or IC50), you can use this as a starting point for dose prediction, although this requires complex modeling and is often inaccurate.
-
Acute Toxicity Study: A small pilot study in a few animals with a wide range of doses (e.g., 1, 10, 100 mg/kg) can help identify a maximum tolerated dose (MTD) and a range for efficacy studies. Observe animals closely for any signs of toxicity.
Q2: What is the best vehicle to dissolve this compound for injection? It appears to have poor water solubility.
A2: Based on its chemical structure (a tetralin backbone with a methoxy group), this compound is predicted to be lipophilic. Therefore, aqueous vehicles are unlikely to be suitable without formulation aids.
-
Initial Solubility Testing: Before preparing a large batch, test the solubility of your compound in small volumes of different vehicles.
-
Commonly Used Vehicles: A tiered approach to vehicle selection is recommended. Start with the safest and simplest options before moving to more complex formulations. See the table below for common vehicle options.
-
Sonication and Heating: Gentle heating and sonication can aid dissolution, but ensure your compound is stable under these conditions.
-
Avoid Precipitation: After dissolution, allow the solution to stand at room temperature and then at 4°C to check for any precipitation before administration.
Q3: Which route of administration is most appropriate for this compound?
A3: The choice of administration route depends on the experimental goal (e.g., systemic exposure vs. local effect) and the pharmacokinetic properties of the compound.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies. However, it requires a completely soluble formulation and can be technically challenging in small rodents.
-
Intraperitoneal (IP): A common route in rodents for systemic administration when IV is not feasible. Absorption is generally rapid, but it can be variable and may cause local irritation.
-
Oral (PO): Suitable for assessing oral bioavailability but is subject to first-pass metabolism, which can be significant for methoxy- and hydroxyl-containing compounds.
-
Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IP or IV. This can be advantageous for maintaining steady-state concentrations.
Q4: My animals are showing signs of distress or irritation at the injection site. What should I do?
A4: Injection site reactions or systemic distress can be caused by the vehicle, the compound, or the administration technique.
-
Vehicle Toxicity: Some organic solvents (e.g., neat DMSO) can be toxic or cause irritation. Ensure the final concentration of any organic solvent is as low as possible and within recommended limits (e.g., <10% DMSO in the final formulation for many routes).
-
Compound Irritation: The compound itself may be an irritant. Consider reducing the concentration and increasing the injection volume (within acceptable limits) or switching to a different administration route (e.g., from IP to SC or PO).
-
pH of Formulation: Ensure the pH of your final formulation is close to physiological (pH ~7.4) to minimize irritation.
-
Administration Technique: Ensure proper training in injection techniques to avoid tissue damage.
Data Presentation: Vehicle Selection for Lipophilic Compounds
| Vehicle/Formulation | Composition | Common Routes | Pros | Cons |
| Saline with Solubilizing Agent | 0.9% NaCl with 5-10% Tween® 80 or Cremophor® EL | IV, IP, PO, SC | Generally well-tolerated at low concentrations. | Can cause hypersensitivity reactions (especially Cremophor® EL). May affect drug metabolism. |
| Polyethylene Glycol (PEG) Solution | 20-40% PEG 300 or PEG 400 in saline or water | IP, PO, SC | Good solubilizing power for many compounds. | Can be viscous. High concentrations may cause osmotic effects or renal toxicity with chronic dosing. |
| Dimethyl Sulfoxide (DMSO) Co-solvent System | 5-10% DMSO, 40% PEG 400, 50-55% Saline | IP, SC | High solubilizing capacity. | DMSO can have pharmacological effects and can be toxic at higher concentrations. |
| Oil-based Vehicle | Sesame oil, corn oil, or cottonseed oil | IM, SC | Suitable for very lipophilic compounds. Allows for slow-release depot injection. | Not suitable for IV administration. Absorption can be slow and variable. |
| Cyclodextrin Formulation | 10-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water or saline | IV, IP, PO, SC | Forms inclusion complexes to increase aqueous solubility. Generally safe. | Can be expensive. May alter the pharmacokinetics of the compound. |
Experimental Protocols & Methodologies
As no specific protocols for this compound are available, a general methodology for a preliminary dose-finding and vehicle suitability study in rodents is provided below.
Objective: To determine a suitable vehicle and a non-toxic dose range for this compound in mice.
Materials:
-
This compound
-
Vehicles for testing (e.g., Saline + 5% Tween® 80; 30% PEG 400 in saline; 10% DMSO/40% PEG 400/50% saline)
-
Male or female C57BL/6 mice, 8-10 weeks old
-
Standard animal housing and husbandry equipment
-
Dosing syringes and needles appropriate for the chosen administration route
Methodology:
-
Vehicle Preparation and Solubility Test:
-
Prepare small volumes of each potential vehicle.
-
Attempt to dissolve the compound at the highest desired concentration in each vehicle.
-
Use a vortex mixer, sonicator, and gentle warming (if the compound is heat-stable) to aid dissolution.
-
Observe for clarity and any precipitation after standing at room temperature for at least 30 minutes. Select the most suitable vehicle that provides a clear, stable solution.
-
-
Dose Formulation:
-
Based on the solubility test, prepare dosing solutions for a single-dose acute toxicity study. For example, prepare formulations to deliver 1, 10, and 100 mg/kg in the chosen vehicle.
-
The injection volume should be kept consistent, typically 5-10 mL/kg for mice via IP or PO routes.[1]
-
-
Animal Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to treatment groups (n=2-3 per group), including a vehicle-only control group.
-
Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
-
Observation and Monitoring:
-
Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 7 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Record body weight daily.
-
At the end of the observation period, euthanize animals and perform a gross necropsy to look for any organ abnormalities.
-
Visualizations
Caption: Workflow for a preliminary dose-finding study.
Caption: Decision tree for selecting a suitable vehicle.
References
improving the signal-to-noise ratio in NMR analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Technical Support Center: NMR Analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Welcome to the technical support center for NMR analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their NMR experiments, with a specific focus on the analysis of small molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to significantly improve the signal-to-noise ratio in my NMR experiment?
A1: The most dramatic improvements in S/N are typically achieved through hardware enhancements. Utilizing a cryogenic probe (cryoprobe) can increase the S/N ratio by a factor of 3 to 5 compared to a standard room temperature probe by cooling the detection coil and preamplifiers, which reduces thermal noise.[1][2][3][4] Increasing the magnetic field strength of the NMR spectrometer also provides a significant boost in S/N.[5]
Q2: How does sample concentration affect the signal-to-noise ratio?
A2: Higher sample concentration generally leads to a better signal-to-noise ratio.[6][7] For ¹H NMR of small organic molecules, a concentration of 1-10 mg in 0.5-0.6 mL of deuterated solvent is typically recommended.[6][7] However, excessively high concentrations can lead to broader peaks due to increased viscosity or sample aggregation, which can negatively impact resolution and make shimming more difficult.[7][8]
Q3: How many scans are needed to achieve a good signal-to-noise ratio?
A3: The signal-to-noise ratio improves with the square root of the number of scans (NS).[9] To double the S/N, you need to quadruple the number of scans.[9] The optimal number of scans depends on the sample concentration and the desired spectral quality. For dilute samples, a higher number of scans will be necessary. It's important to note that the most significant gains in S/N occur early in an experiment, with diminishing returns as the number of scans increases.[10]
Q4: Can data processing techniques improve my signal-to-noise ratio after the experiment is run?
A4: Yes, several data processing techniques can enhance the S/N of your acquired spectrum. Applying a weighting function, such as exponential multiplication (line broadening), to the Free Induction Decay (FID) can improve the S/N at the expense of spectral resolution.[11] Advanced techniques like non-uniform sampling (NUS) and the use of deep neural networks for denoising can also significantly improve the S/N post-acquisition.[12]
Q5: What is shimming and why is it critical for good signal-to-noise?
A5: Shimming is the process of adjusting small magnetic fields, generated by shim coils, to improve the homogeneity of the main magnetic field (B₀) across the sample volume.[13][14][15] A homogeneous magnetic field is essential for obtaining sharp, symmetrical NMR peaks (narrow linewidths).[13][14] Poor shimming results in broad, distorted peaks, which leads to a lower signal-to-noise ratio and reduced spectral resolution.[8][16][17]
Troubleshooting Guide
This guide addresses common issues encountered during NMR analysis that can lead to a poor signal-to-noise ratio.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio across the entire spectrum. | 1. Low sample concentration. [18] 2. Insufficient number of scans. [9] 3. Improper probe tuning and matching. [19] 4. Poor shimming. [8][13] 5. Incorrect receiver gain setting (too low). [20] | 1. Increase the sample concentration if solubility allows.[6] 2. Increase the number of scans. Remember that S/N is proportional to the square root of the number of scans.[9] 3. Re-tune and match the probe for your specific sample.[19][21][22] 4. Perform a thorough shimming procedure, either automated or manual.[13][14][15] 5. Optimize the receiver gain to amplify the signal without clipping the FID.[20][23] |
| Broad, distorted, or asymmetric peaks. | 1. Poor magnetic field homogeneity (bad shimming). [13][14][15] 2. Presence of particulate matter in the sample. [7][8] 3. Sample is too concentrated, leading to high viscosity. [7][8] 4. Presence of paramagnetic impurities (e.g., dissolved oxygen). [7] | 1. Re-shim the magnet carefully. Automated gradient shimming is often effective.[1][13][14] 2. Filter the sample through a glass wool plug into a clean NMR tube.[7][8] 3. Dilute the sample to an optimal concentration.[8] 4. Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles. |
| Difficulty locking on the deuterium signal. | 1. Insufficient deuterated solvent. [8] 2. Poor shimming. [8] 3. Incorrect lock power or gain settings. | 1. Ensure the sample is prepared in a high-quality deuterated solvent.[24][25] 2. Perform an initial shimming routine to improve field homogeneity.[8] 3. Adjust the lock power and gain to achieve a stable lock signal. |
| Baseline artifacts (e.g., rolling baseline, sinc wiggles). | 1. FID clipping due to excessively high receiver gain. [10] 2. Truncated FID due to a short acquisition time. [10] 3. Very high sample concentration causing detector overload. [26] | 1. Reduce the receiver gain to a level where the FID is not clipped.[10][23] 2. Increase the acquisition time to allow the FID to decay fully.[20][27] 3. Reduce the pulse angle (tip angle) or use a solvent suppression technique if a specific signal is causing the overload.[26] |
Experimental Protocols
Protocol 1: Optimal Sample Preparation
-
Weighing the Sample: Accurately weigh 5-20 mg of this compound for a standard ¹H NMR experiment.[25] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[25]
-
Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[25]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.[25] Gentle vortexing or sonication can aid dissolution.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[6][7]
-
Sample Height: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[25]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any dust or fingerprints.[25] Cap the tube securely.
Protocol 2: Spectrometer Shimming
-
Load a Standard Shim File: Begin by loading a recent, reliable shim file for the probe you are using.[1][13]
-
Locking: Insert your sample and lock the spectrometer onto the deuterium signal of the solvent.[13][17] Adjust the lock phase and power for a stable signal.[13]
-
Automated Shimming: For most modern spectrometers, an automated shimming routine, such as gradient shimming (gradshim), is the most efficient method.[1][14] This will typically adjust the Z-shims (Z1-Z6) and sometimes the off-axis shims.[1][14]
-
Manual Shimming (if necessary):
-
Optimize the on-axis shims (Z1, Z2, Z3) iteratively by adjusting each to maximize the lock level.[13][14]
-
If spinning sidebands are present, adjust the non-spinning shims (X, Y, XY, etc.) with the sample spinning turned off.[24]
-
The goal is to achieve the narrowest and most symmetrical peak shape, which corresponds to the highest and most stable lock level.[13]
-
Protocol 3: Probe Tuning and Matching
-
Initiate Tuning Procedure: After inserting your sample, use the spectrometer's software to start the tuning and matching procedure (e.g., atma or wobb on Bruker systems).[1][22]
-
Select Nucleus: Ensure the correct nucleus (e.g., ¹H) is selected for tuning.[22][28]
-
Automated Tuning: Most modern instruments offer an automated tuning and matching function which is generally sufficient.[1][22]
-
Manual Tuning (if necessary):
-
The software will display a tuning curve (wobble curve).[19][22]
-
Iteratively adjust the "Tune" and "Match" controls (either physically on the probe or through the software) to minimize the reflected power, making the dip in the curve as deep and centered as possible.[19][21][28]
-
These two adjustments are interactive and may need to be repeated to find the optimal settings.[19]
-
Protocol 4: Setting Key Acquisition Parameters
-
Number of Scans (NS): Set an appropriate number of scans to achieve the desired S/N. Start with a lower number (e.g., 8 or 16 for ¹H NMR) and increase as needed.[1]
-
Relaxation Delay (d1): Set the relaxation delay to be at least 1.3 times the longest T₁ relaxation time of the nuclei of interest to avoid saturation and allow for full signal recovery between scans. For quantitative experiments, a delay of 5-7 times T₁ is recommended.[20]
-
Acquisition Time (AQ): Ensure the acquisition time is long enough to allow the FID to decay to near zero. A short acquisition time can lead to truncation artifacts and reduced resolution.[10][20][27]
-
Receiver Gain (RG): The receiver gain should be set as high as possible without causing the FID to be "clipped" (i.e., the initial part of the signal exceeding the detector's range).[10][20] An automated receiver gain adjustment is available on most spectrometers.
Data Presentation: Quantitative S/N Enhancement
The following tables summarize the expected improvements in signal-to-noise ratio from various techniques.
Table 1: S/N Improvement with Number of Scans
| Number of Scans (NS) | S/N Improvement Factor (relative to 1 scan) |
| 4 | 2x |
| 16 | 4x |
| 64 | 8x |
| 256 | 16x |
| 1024 | 32x |
Note: The S/N improvement is proportional to the square root of the number of scans.[9]
Table 2: S/N Improvement with Sample Concentration
| Change in Concentration | Change in Number of Scans for same S/N | Change in Experiment Time |
| 2x | 1/4 | 1/4 |
| 4x | 1/16 | 1/16 |
| 1/2 | 4x | 4x |
| 1/4 | 16x | 16x |
Note: To maintain the same S/N, quadrupling the number of scans is required when the concentration is halved.[29]
Table 3: Comparison of S/N Enhancement Techniques
| Technique | Typical S/N Improvement Factor | Notes |
| Cryoprobe | 3 - 5x | Compared to a room-temperature probe.[1][2][3][4] |
| Higher Magnetic Field | Proportional to B₀^(3/2) | S/N increases significantly with field strength. |
| Increased Number of Scans | Proportional to √NS | Time-consuming for large improvements.[9] |
| Optimized Data Processing | Variable | Can provide significant enhancement without further experiment time. |
Visualizations
Caption: Workflow for optimizing the signal-to-noise ratio in an NMR experiment.
Caption: A logical troubleshooting workflow for addressing poor signal-to-noise in NMR.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. Cryoprobe - NMR Wiki [nmrwiki.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. organomation.com [organomation.com]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. University of Ottawa NMR Facility Blog: How Many Scans Should I Collect? [u-of-o-nmr-facility.blogspot.com]
- 10. chemistry.mit.edu [chemistry.mit.edu]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 14. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 15. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 16. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 17. lsa.umich.edu [lsa.umich.edu]
- 18. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 19. University of Ottawa NMR Facility Blog: Tuning and Matching an NMR Probe [u-of-o-nmr-facility.blogspot.com]
- 20. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 21. Tuning and matching - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 22. youtube.com [youtube.com]
- 23. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. depts.washington.edu [depts.washington.edu]
- 25. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 26. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 27. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 28. NMR500 Basics and Tuning [nmr.chem.ucsb.edu]
- 29. 2004-04 [nmr.chem.ualberta.ca]
Validation & Comparative
Comparative Efficacy of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and Structurally Related P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol as a P-glycoprotein (P-gp) inhibitor, benchmarked against structurally similar compounds with established experimental data. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The tetrahydronaphthalene scaffold has emerged as a promising pharmacophore for the development of P-gp inhibitors.
This guide summarizes the available quantitative efficacy data for structurally related compounds, details the experimental protocols for key assays, and provides visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: Comparative Efficacy of P-gp Inhibitors
The following table summarizes the P-gp inhibitory efficacy of several compounds structurally related to this compound. The data is extracted from studies evaluating their ability to inhibit the efflux of P-gp substrates in various cancer cell lines.
| Compound | Cell Line | Assay Substrate | Efficacy (EC50/IC50) | Reference |
| Compound 3c (A 6,7-dimethoxytetrahydroisoquinoline derivative) | MCF7/Adr | Doxorubicin | 1.64 µM (EC50) | [1] |
| Compound 3a (A 6,7-dimethoxytetrahydroisoquinoline derivative) | MCF7/Adr | Doxorubicin | 4.86 µM (EC50) | [1] |
| Compound 7h (A 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline derivative) | K562/A02 | Doxorubicin | 127.5 ± 9.1 nM (EC50) | [2] |
| Elacridar (Reference P-gp Inhibitor) | MCF7/Adr | Doxorubicin | ~2 µM (EC50) | [1] |
| Verapamil (Reference P-gp Inhibitor) | MCF7R | Rhodamine 123 | 3.4 ± 0.5 µM (IC50) | [3] |
| Cyclosporin A (Reference P-gp Inhibitor) | MCF7R | Rhodamine 123 | 0.5 ± 0.1 µM (IC50) | [3] |
Note: Lower EC50/IC50 values indicate higher potency. Direct comparison should be made with caution due to variations in experimental conditions, cell lines, and substrates used.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below. These protocols are fundamental for assessing P-gp inhibitory activity.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.[3]
1. Cell Culture:
-
P-gp-overexpressing cells (e.g., MCF7R) and their parental non-resistant cell line are cultured to 80-90% confluency.
2. Cell Preparation:
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
3. Incubation with Inhibitors:
-
Cells are incubated with various concentrations of the test compounds (or reference inhibitors like verapamil) for 30 minutes at 37°C.
4. Substrate Loading:
-
Rhodamine 123 is added to a final concentration of 5.25 µM, and the cells are incubated for another 30 minutes at 37°C.[3]
5. Fluorescence Measurement:
-
After incubation, cells are washed with ice-cold PBS to stop the efflux and remove extracellular dye.
-
The intracellular fluorescence is then measured using a flow cytometer or a fluorescence plate reader.
6. Data Analysis:
-
The increase in fluorescence in the presence of the inhibitor is used to calculate the percentage of P-gp inhibition.
-
The IC50 value, the concentration of inhibitor required to achieve 50% of the maximal inhibition, is determined by non-linear regression analysis.[3]
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is converted to the fluorescent molecule calcein by intracellular esterases. P-gp actively effluxes Calcein-AM, and inhibition of this process leads to an increase in intracellular fluorescence.
1. Cell Seeding:
-
P-gp-overexpressing cells are seeded in a 96-well plate and allowed to adhere overnight.
2. Compound Incubation:
-
The cells are pre-incubated with various concentrations of the test compounds for a specified period.
3. Calcein-AM Loading:
-
A solution of Calcein-AM is added to each well, and the plate is incubated at 37°C for 30-60 minutes.
4. Fluorescence Reading:
-
The intracellular fluorescence of calcein is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
5. Calculation of Inhibition:
-
The percentage of P-gp inhibition is calculated by comparing the fluorescence in treated cells to that of untreated and positive control cells.
-
EC50 values are then determined from the dose-response curves.
Mandatory Visualization
P-glycoprotein Efflux Pump Mechanism and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Workflow for P-gp Inhibition Assay
Caption: General workflow for in vitro P-glycoprotein inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
The cross-validation of analytical methods is a critical step in drug development and manufacturing, ensuring that a validated analytical procedure produces consistent and reliable results across different laboratories, analysts, or instruments.[1] This process is essential for maintaining data integrity and complying with regulatory standards.[1][2] This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. The following sections present detailed experimental protocols and hypothetical performance data to illustrate the cross-validation process.
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of this compound are outlined below. These protocols provide a framework for establishing and validating analytical procedures for this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 278 nm
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample matrix is dissolved in methanol and diluted with the mobile phase to fall within the calibration range.
Ultra-Performance Liquid Chromatography (UPLC) Method
-
Instrumentation: Waters ACQUITY UPLC H-Class System or equivalent
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (55:45, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Detection: UV at 278 nm
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: The sample matrix is dissolved in methanol and diluted with the mobile phase to fall within the calibration range.
Data Presentation: Comparison of Method Performance
The following tables summarize the hypothetical performance data obtained from the validation of the HPLC and UPLC methods for the analysis of this compound.
Table 1: System Suitability
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | > 2000 |
| Retention Time (min) | 4.5 | 2.1 | Consistent |
Table 2: Linearity
| Parameter | HPLC | UPLC |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Intercept | 150 | 80 |
Table 3: Precision
| Parameter | HPLC (%RSD) | UPLC (%RSD) | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | 0.8 | 0.5 | ≤ 2.0 |
| Intermediate Precision (n=6) | 1.2 | 0.9 | ≤ 2.0 |
Table 4: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC (%) | UPLC (%) | Acceptance Criteria (%) |
| Low | 99.5 | 100.2 | 98.0 - 102.0 |
| Medium | 100.1 | 100.5 | 98.0 - 102.0 |
| High | 99.8 | 99.9 | 98.0 - 102.0 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC (µg/mL) | UPLC (µg/mL) |
| LOD | 0.3 | 0.03 |
| LOQ | 1.0 | 0.1 |
Visualizations
The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway relevant to the potential pharmacological activity of this compound.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
References
A Comparative Guide to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and Its Derivatives in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives, with a focus on their synthesis and potential as modulators of key neurological targets. The tetralin scaffold is a privileged structure in medicinal chemistry, particularly for targeting dopamine and serotonin receptors, making its derivatives promising candidates for the development of therapeutics for a range of central nervous system (CNS) disorders.
Introduction
This compound is a synthetic compound built upon the tetralin (1,2,3,4-tetrahydronaphthalene) core. The strategic placement of a methoxy group on the aromatic ring and a hydroxyl group on the saturated portion of the molecule provides a versatile platform for chemical modification. This guide will explore the synthesis of this parent compound and its key derivatives, primarily focusing on 2-aminotetralin analogs, and compare their biological activities, particularly their binding affinities for dopamine receptor subtypes.
Synthesis of 6-Methoxytetralin Scaffolds
The synthesis of this compound and its amino derivatives typically commences from commercially available 6-methoxy-1-tetralone or the more synthetically challenging 6-methoxy-2-tetralone.
Synthesis of 6-Methoxy-2-tetralone
A concise, three-step synthesis of 6-methoxy-2-tetralone has been developed with an overall yield of approximately 36%.[1]
Experimental Protocol:
-
Formation of 6-Methoxy-3,4-dihydronaphthalene: A solution of 6-methoxy-1-tetralone (1g, 5.7mmol), p-toluenesulfonic acid (250mg, 1.45mmol), and 2,4-pentanediol (2.42mL, 22.3mmol) in toluene (95mL) is heated under reflux for 24 hours using a Dean-Stark apparatus. The reaction mixture is then cooled, diluted with a 5% sodium bicarbonate solution, and extracted three times with ether. The combined organic extracts are washed with brine, dried, and evaporated. The resulting residue is chromatographed over silica gel (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as an oil.[1]
-
Epoxidation: The synthesized 6-methoxy-3,4-dihydronaphthalene is reacted with m-chloroperbenzoic acid (MCPBA) in dichloromethane to form the corresponding epoxide.
-
Rearrangement to 6-Methoxy-2-tetralone: The crude epoxide is then heated under reflux with ethanolic sulfuric acid (10%) for 3 hours to induce rearrangement and afford 6-methoxy-2-tetralone.[1]
Synthesis of 2-Amino-6-methoxytetralin Derivatives
The introduction of an amino group at the 2-position is a key step in generating neurologically active compounds. This is commonly achieved through reductive amination of 6-methoxy-2-tetralone.
Experimental Protocol: Reductive Amination
-
A mixture of 6-methoxy-2-tetralone, the desired primary or secondary amine (in slight excess), and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is stirred in a suitable solvent (e.g., methanol, dichloroethane) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction mixture is then quenched, and the product is extracted, purified by column chromatography, and may be converted to a salt (e.g., hydrochloride) for improved stability and handling.
Comparative Biological Activity: Dopamine Receptor Binding
A critical aspect of evaluating the therapeutic potential of 2-aminotetralin derivatives is their affinity for dopamine receptor subtypes. The following table summarizes the binding affinities (Ki, nM) of a series of 2-aminotetralin derivatives for human dopamine D₂, D₃, and D₄ receptors.[2][3]
| Compound | Structure | D₂ Receptor Ki (nM) | D₃ Receptor Ki (nM) | D₄ Receptor Ki (nM) |
| Parent Scaffold (Hypothetical) | This compound | - | - | - |
| Derivative 1 | 2-(Dipropylamino)-5-methoxytetralin | 11 | 1.5 | >10,000 |
| Derivative 2 | 2-(Propylamino)-5-methoxytetralin | 30 | 3.2 | >10,000 |
| Derivative 3 | 2-(Ethylamino)-5-methoxytetralin | 120 | 15 | >10,000 |
| Derivative 4 | 2-Amino-5-methoxytetralin | 450 | 70 | >10,000 |
| Derivative 5 | 2-(Dipropylamino)-7-hydroxytetralin | 2.5 | 0.5 | 1,500 |
| Derivative 6 | 2-(Propylamino)-7-hydroxytetralin | 5.0 | 1.0 | 2,000 |
Data Interpretation:
-
N-Alkylation: The data clearly demonstrates that N-alkylation significantly influences binding affinity. The dipropylamino derivatives consistently show higher affinity for D₂ and D₃ receptors compared to their propylamino, ethylamino, and unsubstituted amino counterparts.
-
Aromatic Substitution: The position and nature of the substituent on the aromatic ring are also crucial. A hydroxyl group at the 7-position (Derivative 5 and 6) generally leads to higher affinity for both D₂ and D₃ receptors compared to a methoxy group at the 5-position.
-
Receptor Selectivity: Many of the tested 2-aminotetralins exhibit high affinity for both D₂ and D₃ receptors, with some showing a degree of selectivity for the D₃ subtype.[2][3] Notably, none of the listed compounds display high affinity for the D₄ receptor.
Experimental Protocols for Biological Evaluation
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D₂, D₃, and D₄ receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines expressing the human dopamine D₂, D₃, or D₄ receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membrane preparations are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Serotonin 5-HT₁A Receptor Functional Assay (cAMP Assay)
While the provided data focuses on dopamine receptors, these compounds are also likely to interact with serotonin receptors. A common functional assay for Gαi-coupled receptors like 5-HT₁A is the measurement of cAMP inhibition.
Objective: To determine the functional activity (EC₅₀ and Emax) of test compounds at the 5-HT₁A receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human 5-HT₁A receptor is used.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce the production of cyclic AMP (cAMP).
-
Compound Treatment: The cells are co-incubated with forskolin and varying concentrations of the test compound. Agonists of the 5-HT₁A receptor will inhibit the forskolin-induced cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC₅₀) and the maximum inhibition (Emax) are determined.
Visualizing Signaling Pathways
The following diagrams illustrate the general synthetic workflow and a simplified dopamine D₂ receptor signaling pathway.
Caption: General synthetic workflow for 2-amino-6-methoxytetralin derivatives.
Caption: Simplified dopamine D₂ receptor signaling pathway (Gαi-coupled).
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective ligands for dopamine and other CNS receptors. The synthetic accessibility of its 2-amino derivatives, coupled with the ability to fine-tune their pharmacological profile through modifications to the amino group and aromatic ring, makes this class of compounds highly attractive for neurological drug discovery. The comparative data presented in this guide highlights key structure-activity relationships, providing a rational basis for the design of novel therapeutic agents targeting dopaminergic pathways. Further investigation into a broader range of derivatives and their functional activities at various receptor subtypes is warranted to fully elucidate their therapeutic potential.
References
benchmarking the synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a key intermediate in the synthesis of various biologically active molecules. The primary focus is on the synthesis of its immediate precursor, 6-methoxy-2-tetralone, for which comparative data is available. The subsequent reduction to the target alcohol is discussed with general protocols for common laboratory reagents.
Performance Comparison of Synthetic Routes to 6-Methoxy-2-tetralone
The synthesis of 6-methoxy-2-tetralone is a critical step in obtaining the target alcohol. Two primary methods are highlighted in the literature, each with distinct advantages and disadvantages in terms of yield, starting materials, and reaction complexity.
| Parameter | Method A: Isomerization of 6-Methoxy-1-tetralone | Method B: Friedel-Crafts Acylation and Cyclization |
| Starting Material | 6-Methoxy-1-tetralone | (4-methoxyphenyl)acetyl chloride and ethylene |
| Key Reagents | p-toluenesulfonic acid, 2,4-pentanediol, m-CPBA, H₂SO₄ | Anhydrous aluminum chloride |
| Overall Yield | 36-42%[1] | 60-68%[2] |
| Reaction Steps | 3 | 1 (one-pot) |
| Purity | Requires chromatographic purification[1] | Purified by distillation[2] |
| Scalability | Suitable for lab-scale synthesis | Potentially more scalable due to one-pot nature |
Experimental Protocols
Method A: Isomerization of 6-Methoxy-1-tetralone
This three-step synthesis converts the commercially available 6-methoxy-1-tetralone into its 2-isomer.
Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene [1]
-
A solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol), p-toluenesulfonic acid (250 mg, 1.45 mmol), and 2,4-pentanediol (2.42 mL, 22.3 mmol) in toluene (95 mL) is heated under reflux for 24 hours using a Dean-Stark apparatus to remove water.
-
After cooling, the reaction mixture is diluted with a 5% sodium bicarbonate solution and extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as an oil (yield: ~94%).
Step 2: Epoxidation of 6-Methoxy-3,4-dihydronaphthalene [1]
-
To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL) cooled in an ice bath, a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL) is added.
-
The reaction mixture is stirred overnight, filtered, and the filtrate is washed with a 5% sodium bicarbonate solution and brine.
-
The organic layer is dried and evaporated to yield the crude epoxide as an oil, which is used in the next step without further purification.
Step 3: Rearrangement to 6-Methoxy-2-tetralone [1]
-
The crude epoxide is dissolved in ethanol (3 mL) and treated with 10% sulfuric acid (3 mL).
-
The mixture is heated under reflux for 3 hours.
-
After cooling, the reaction mixture is diluted with water and extracted three times with chloroform.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The resulting oil is purified by column chromatography (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone (overall yield for the three steps: 36-39%).[1]
Method B: Friedel-Crafts Acylation and Cyclization[2]
This one-pot procedure offers a more direct route to 6-methoxy-2-tetralone.
-
A 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (53.4 g, 0.400 mole) and dichloromethane (800 mL).
-
The mixture is cooled in an acetone-dry ice bath, and a solution of (4-methoxyphenyl)acetyl chloride (36.9 g, 0.200 mole) in dichloromethane (200 mL) is added slowly over 45 minutes.
-
Ethylene gas is then bubbled vigorously into the reaction mixture for about 10 minutes.
-
The cooling bath is removed, and the mixture is stirred at room temperature for 3-3.5 hours.
-
The reaction is quenched by the careful addition of ice water (250 mL).
-
The organic layer is separated, washed with 5% hydrochloric acid and saturated sodium bicarbonate solution, and then dried over magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the residue is purified by distillation to give 6-methoxy-2-tetralone (yield: 60-68%).[2]
Reduction of 6-Methoxy-2-tetralone to this compound
Method 1: Sodium Borohydride Reduction
This method is convenient for small-scale laboratory synthesis due to its mild reaction conditions and simple work-up.
General Protocol:
-
6-methoxy-2-tetralone is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
The solution is cooled in an ice bath.
-
Sodium borohydride (typically 1.1-1.5 molar equivalents) is added portion-wise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water or dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Method 2: Catalytic Hydrogenation
This method is often preferred for larger-scale synthesis and can offer high yields and clean reactions.
General Protocol:
-
6-methoxy-2-tetralone is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker, depending on the catalyst and scale).
-
The reaction is agitated at room temperature or with gentle heating until hydrogen uptake ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification, if necessary, can be performed by recrystallization or column chromatography.
Synthetic Workflow
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound is most efficiently approached through the reduction of 6-methoxy-2-tetralone. For the preparation of this key intermediate, the Friedel-Crafts acylation and cyclization method (Method B) offers a significantly higher yield and a more streamlined one-pot process compared to the isomerization of 6-methoxy-1-tetralone (Method A). The choice of the final reduction method to the alcohol will depend on the specific requirements of the research, including the need for stereocontrol, which may necessitate the exploration of asymmetric reduction techniques. Researchers and drug development professionals should consider the trade-offs between yield, cost of starting materials, and operational complexity when selecting the optimal synthetic route.
References
independent replication of studies using 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 6-methoxy-2-tetralone, a crucial intermediate in the synthesis of various steroidal and terpenoid compounds. Due to its utility, numerous synthetic approaches have been developed. This document outlines and compares several key methods, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
6-Methoxy-2-tetralone is a valuable building block in organic synthesis. However, its synthesis can be challenging compared to its isomer, 6-methoxy-1-tetralone.[1] The inherent instability and cost of 6-methoxy-2-tetralone have spurred the development of various synthetic routes, each with its own advantages and drawbacks.[1] This guide focuses on comparing these methods to provide a clear overview for researchers.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data from different synthetic approaches for 6-methoxy-2-tetralone and its common precursor, 6-methoxy-1-tetralone.
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Overall Yield | Reference |
| Synthesis of 6-Methoxy-2-tetralone | ||||||
| Three-Step from 1-Tetralone | 6-Methoxy-1-tetralone | 2,4-pentanediol, p-TsOH, m-CPBA, H₂SO₄ | Toluene, CH₂Cl₂ | >27 hours | 36% | [1] |
| Alternative from 1-Tetralone | 6-Methoxy-1-tetralone | 2,4-pentanediol, p-TsOH, m-CPBA, BF₃·OEt₂ | Toluene, CH₂Cl₂ | >24 hours | 36% | [1] |
| Friedel-Crafts Acylation | (4-methoxyphenyl)acetyl chloride | Anhydrous AlCl₃, Ethylene | Dichloromethane | ~4 hours | 60-68% | [2] |
| Synthesis of 6-Methoxy-1-tetralone | ||||||
| Intramolecular Cyclization | Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent | DCE | 2 hours | 91% | [3] |
| Friedel-Crafts Acylation | Anisole | 4-chlorobutyryl chloride, AlCl₃ | Dichloroethane | ~2-2.5 hours | High Purity |
Experimental Protocols
Method 1: Three-Step Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone[1]
This method involves the conversion of the more stable 6-methoxy-1-tetralone to the desired 2-tetralone isomer in three steps.
Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene
-
To a solution of 6-methoxy-1-tetralone (1g, 5.7mmol) in toluene (95mL), add p-toluenesulphonic acid (250mg, 1.45mmol) and 2,4-pentanediol (2.42mL, 22.3mmol).
-
Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus.
-
Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by chromatography over silica gel (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as an oil (94% yield).[1]
Step 2: Epoxidation of 6-Methoxy-3,4-dihydronaphthalene
-
Perform the epoxidation of the olefin from Step 1 with m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Step 3: Rearrangement to 6-Methoxy-2-tetralone
-
Alternative A: With Sulfuric Acid
-
Without purification, heat the resulting epoxide from Step 2 under reflux for 3 hours with ethanolic sulfuric acid (10%).
-
This affords 6-methoxy-2-tetralone in a 39% yield for this step (overall yield 36%).[1]
-
-
Alternative B: With Boron Trifluoride Etherate
-
To the oily epoxide from Step 2 in dichloromethane, add freshly distilled boron trifluoride etherate at room temperature and stir for 10 minutes.
-
Chromatographic purification yields 6-methoxy-2-tetralone (36% yield for this step).[1]
-
Method 2: Friedel-Crafts Acylation for 6-Methoxy-β-tetralone[2]
This procedure represents a more direct approach to the β-tetralone.
-
Charge a 2-liter, three-necked flask with anhydrous aluminum chloride (53.4 g, 0.400 mole) and 800 ml of dichloromethane.
-
Cool the mixture in an acetone-dry ice bath and slowly add a solution of (4-methoxyphenyl)acetyl chloride (36.9 g, 0.200 mole) in 200 ml of dichloromethane over 45 minutes.
-
Bubble ethylene vigorously into the flask for about 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3-3.5 hours.
-
Cool the mixture in an ice bath and carefully add 250 ml of ice water.
-
Separate the yellow organic layer and wash it twice with 5% hydrochloric acid and twice with saturated sodium hydrogen carbonate.
-
Dry the organic layer over magnesium sulfate and filter.
-
Distill the solvent using a rotary evaporator.
-
Distillation of the residue gives 21–24 g (60–68%) of 6-methoxy-β-tetralone.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the described synthetic methods.
Caption: Workflow for the three-step synthesis of 6-methoxy-2-tetralone.
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Comparison and Alternatives
The three-step synthesis starting from the readily available 6-methoxy-1-tetralone offers a viable, albeit lower-yielding, route.[1] The choice between sulfuric acid and boron trifluoride etherate for the final rearrangement step does not significantly impact the overall yield.[1] This method's primary drawback is the multi-step process and the purification required.
The Friedel-Crafts acylation method provides a more direct and higher-yielding synthesis of 6-methoxy-β-tetralone.[2] However, it requires the handling of gaseous ethylene and a strong Lewis acid, which may necessitate specialized equipment and careful handling.
Other reported methods for the synthesis of 6-methoxy-β-tetralone include the Birch reduction of 6-methoxy-2-naphthol and the oxidation of 6-methoxytetralin.[2] These alternative approaches often involve tedious preparations of the starting naphthalene derivatives.[2]
For the synthesis of the precursor, 6-methoxy-1-tetralone, intramolecular cyclization using Eaton's reagent offers a high yield of 91% in a relatively short reaction time of 2 hours.[3] Another efficient method is the Friedel-Crafts acylation of anisole, which also results in a high-purity product.
Conclusion
The selection of a synthetic method for 6-methoxy-2-tetralone depends on factors such as the availability of starting materials, required scale, and the laboratory's equipment and safety protocols. For a direct, high-yield synthesis, the Friedel-Crafts acylation approach is advantageous, provided the necessary precautions are taken.[2] If starting from the more common 6-methoxy-1-tetralone, the three-step method is a reliable, though less efficient, alternative.[1] The high-yielding syntheses of 6-methoxy-1-tetralone provide efficient routes to this important precursor.[3] This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and Related Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of experimental data related to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and its structural analogs. The information is intended to support researchers and professionals in the fields of drug discovery and development by offering a consolidated overview of the biological activities, experimental methodologies, and potential signaling pathways associated with this class of compounds.
Data Presentation: Comparative Biological Activity
While specific experimental data for this compound is limited in publicly available literature, extensive research has been conducted on structurally related tetralone derivatives. The following tables summarize the inhibitory activities of these compounds against key biological targets.
Monoamine Oxidase (MAO) Inhibition
A series of α-tetralone derivatives have been evaluated for their inhibitory potential against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters. The data highlights that α-tetralones are potent MAO-B inhibitors with several compounds exhibiting IC50 values in the nanomolar range.[1] Although most derivatives show selectivity for MAO-B, many are also potent inhibitors of MAO-A.[1]
Table 1: Inhibitory Activity of α-Tetralone Derivatives against MAO-A and MAO-B
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1290 | 4.5 | 287 |
| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 |
| Alternative MAO Inhibitor: Iproniazid | 43,400 | 43,900 | ~1 |
| Alternative MAO Inhibitor: Deprenyl (Selegiline) | - | 0.046 (µM) | Highly Selective for MAO-B |
Data for tetralone derivatives sourced from a study on α-tetralone inhibitors of monoamine oxidase.[1] Data for alternative inhibitors is provided for comparative context.[2]
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Table 2: Inhibitory Activity of Selected Compounds against MIF Tautomerase
| Compound | MIF Tautomerase IC50 (µM) |
| ISO-1 (Reference Inhibitor) | ~7 |
| NVS-2 | 0.020 |
| MIF098 (Alissa-5) | ~0.010 |
| Kok-17 | 6.2 |
| Tetralone Derivatives (General Class) | Identified as inhibitors |
Data sourced from reviews on small molecule inhibitors of MIF.[3][4]
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition
The inhibition of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, is a therapeutic target for metabolic diseases. While the direct inhibitory activity of this compound on DGAT1 has not been reported, other small molecules serve as examples of potent inhibitors.
Table 3: Inhibitory Activity of Selected Compounds against DGAT1
| Compound | DGAT1 IC50 |
| T863 | 49 nM |
| A-922500 | 39.9 nM |
| Botanical Extracts (e.g., Apple Peel Extract) | 1.4 µg/mL |
Data sourced from studies on DGAT1 inhibitors.[5][6]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of compounds targeting MAO, MIF, and DGAT1.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of compounds against MAO-A and MAO-B is typically determined using a fluorometric or radiometric assay. A common method involves the use of recombinant human MAO-A and MAO-B enzymes and a substrate such as kynuramine, which is oxidized by MAO to a fluorescent product, 4-hydroxyquinoline. The reaction is monitored by measuring the increase in fluorescence over time.
Workflow for MAO Inhibition Assay:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are prepared.
-
Compound Incubation: The test compound (e.g., a tetralone derivative) is pre-incubated with the enzyme at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of the substrate (e.g., kynuramine).
-
Fluorescence Measurement: The fluorescence of the product is measured at specific time points using a microplate reader.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MIF Tautomerase Activity Assay
The enzymatic activity of MIF is assessed by its ability to catalyze the tautomerization of a substrate, such as D-dopachrome methyl ester. The rate of this reaction can be monitored spectrophotometrically.
Workflow for MIF Tautomerase Assay:
-
Reagent Preparation: Recombinant human MIF and the substrate (D-dopachrome methyl ester) are prepared.
-
Inhibitor Incubation: The test compound is incubated with MIF at various concentrations.
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate to the MIF-inhibitor mixture.
-
Spectrophotometric Measurement: The change in absorbance at a specific wavelength (e.g., 475 nm) is measured over time to determine the reaction rate.
-
IC50 Calculation: The IC50 value is determined by analyzing the dose-response curve of the inhibitor.
DGAT1 Inhibition Assay
The activity of DGAT1 is measured by quantifying the formation of triglycerides from diacylglycerol and a fatty acyl-CoA substrate. This can be achieved using radiolabeled substrates or by mass spectrometry-based methods.
Workflow for DGAT1 Inhibition Assay:
-
Enzyme Source: Microsomes from cells expressing human DGAT1 are used as the enzyme source.
-
Compound Treatment: The enzyme preparation is pre-incubated with the test inhibitor at different concentrations.
-
Substrate Reaction: The reaction is initiated by adding the substrates, such as dioleoyl glycerol and radiolabeled oleoyl-CoA.
-
Lipid Extraction: After a defined incubation period, the reaction is stopped, and the lipids are extracted.
-
Product Quantification: The amount of radiolabeled triglyceride formed is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The PI3K/Akt/NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. Some tetralone derivatives have been suggested to modulate this pathway. The following diagram illustrates a simplified representation of this cascade.
Caption: PI3K/Akt/NF-κB signaling pathway and potential inhibition by tetralone derivatives.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the initial screening and characterization of a compound like this compound.
Caption: General experimental workflow for preclinical evaluation of a novel compound.
References
- 1. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Peer-Reviewed Literature Hinders Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
A comprehensive review of peer-reviewed scientific literature reveals a significant gap in the validation of the biological effects of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. At present, there is no available research that provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data. This absence of published studies prevents the creation of a detailed comparison guide for researchers, scientists, and drug development professionals.
The current body of scientific work does not contain specific studies outlining the pharmacological or biological activities of this compound. While literature exists for structurally related compounds, such as certain tetralone and tetrahydronaphthalene derivatives, these studies focus on their utility as intermediates in the synthesis of more complex molecules rather than their intrinsic biological effects. For instance, the related compound, 6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}1,2,3,4-tetrahydro-isoquinoline, has been investigated as a P-glycoprotein (P-gp) inhibitor. However, direct extrapolation of these findings to this compound is not scientifically valid without dedicated experimental validation.
Similarly, while a chemical supplier notes that the amine analog, 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine, is a precursor in the synthesis of compounds targeting neurological disorders and may possess anti-inflammatory and analgesic properties, this information is not substantiated by peer-reviewed research and pertains to a different chemical entity.
A recent study focused on the synthesis and phenotypic profiling of a library of tetrahydronaphthalen-2-ols with various heterocyclic fusions to explore their biological diversity. This research, however, does not provide specific data on the effects of the parent compound, this compound, itself.
Without peer-reviewed data, it is not possible to construct the requested comparison tables, detail experimental protocols, or generate visualizations of signaling pathways or experimental workflows. The core requirements of data presentation and experimental methodology cannot be met due to the lack of foundational research on the topic.
Therefore, any researchers, scientists, or drug development professionals interested in the effects of this compound would need to conduct initial exploratory studies to establish its biological activity profile before any comparative analysis can be performed.
Uncharted Territory: The Neuroprotective Potential of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol Remains Undefined
A comprehensive review of scientific literature reveals a significant gap in the understanding of the neuroprotective effects of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Despite the growing interest in tetralone and its derivatives for various therapeutic applications, specific experimental data on the neuroprotective properties of this particular compound is not currently available. Consequently, a direct comparison to known neuroprotective standards cannot be formulated at this time.
While the broader class of compounds known as tetralone derivatives has been a subject of research in medicinal chemistry, the focus has been varied. Studies indicate that the tetralone scaffold serves as a versatile starting point for the synthesis of molecules with a range of biological activities.[1][2] Some derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which is a mechanism relevant to the treatment of Alzheimer's disease.[1] Additionally, certain 1-tetralone derivatives have demonstrated anti-inflammatory activity by inhibiting reactive oxygen species (ROS) production.[3]
However, these generalized findings for the tetralone class of compounds do not provide specific quantitative data or mechanistic insights into the neuroprotective capacity of this compound. The available information is primarily limited to its chemical properties, synthesis procedures for related compounds like 6-methoxy-2-tetralone and 6-methoxy-1-tetralone, and its availability from chemical suppliers.[4][5][6][7][8][9][10]
For researchers, scientists, and drug development professionals, this highlights an unexplored area for potential investigation. Future research would need to be conducted to establish a neuroprotective profile for this compound. Such studies would typically involve a series of in vitro and in vivo experiments to assess its efficacy against various neurotoxic insults and to elucidate its mechanism of action.
Future Directions: Establishing a Neuroprotective Profile
To evaluate the neuroprotective potential of this compound, a systematic experimental approach would be required. This would involve:
-
In Vitro Assays: Initial screening would likely utilize neuronal cell cultures subjected to neurotoxic conditions, such as oxidative stress (e.g., induced by hydrogen peroxide or glutamate) or excitotoxicity. Key parameters to be measured would include cell viability, apoptosis rates (e.g., using caspase activity assays), and levels of inflammatory markers.
-
Mechanism of Action Studies: Should initial in vitro studies show promise, further experiments would be necessary to understand how the compound exerts its protective effects. This could involve investigating its impact on key signaling pathways associated with neuronal survival and death.
-
In Vivo Models: Positive in vitro results would warrant progression to animal models of neurodegenerative diseases or acute neuronal injury (e.g., stroke models). These studies would assess the compound's ability to improve functional outcomes and reduce neuronal damage in a living organism.
Without such foundational data, any comparison to established neuroprotective agents would be purely speculative. The scientific community awaits primary research to determine if this compound holds any promise as a neuroprotective agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1447-87-6|this compound|BLD Pharm [bldpharm.com]
A Comparative Cost-Benefit Analysis of Synthesis Routes for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a valuable building block in medicinal chemistry. The analysis covers two distinct pathways for synthesizing the precursor, 6-methoxy-2-tetralone, followed by a comparison of two common reduction methods to yield the final product.
Overview of Synthetic Pathways
The synthesis of this compound is most practically achieved through the reduction of its corresponding ketone, 6-methoxy-2-tetralone. The key differentiation in the overall synthesis lies in the method used to obtain this tetralone intermediate. We will compare two major approaches:
-
Route 1: Friedel-Crafts Acylation from (4-Methoxyphenyl)acetic acid. This route builds the tetralone ring system from basic starting materials.
-
Route 2: Isomerization of 6-Methoxy-1-tetralone. This pathway starts with a commercially available, isomeric tetralone and converts it to the desired 2-tetralone.
For the final conversion of 6-methoxy-2-tetralone to the target alcohol, two widely used reduction methods will be evaluated for each route:
-
Method A: Sodium Borohydride (NaBH₄) Reduction
-
Method B: Catalytic Hydrogenation (H₂/Pd-C)
The following diagram illustrates the overall strategic approach.
Caption: Overall synthetic strategy for this compound.
Route 1: Friedel-Crafts Acylation Pathway
This route begins with the conversion of (4-methoxyphenyl)acetic acid to its acid chloride, followed by a Friedel-Crafts acylation with ethylene to form 6-methoxy-2-tetralone.
Caption: Synthesis of 6-methoxy-2-tetralone via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone via Friedel-Crafts Acylation
Step 1a: Preparation of (4-Methoxyphenyl)acetyl chloride To a flask containing 100 g (0.60 mol) of (4-methoxyphenyl)acetic acid is added 50 mL of thionyl chloride.[1] The mixture is stirred at room temperature for 24 hours.[1] Dry benzene (80 mL) is added and subsequently removed by rotary evaporation to eliminate excess thionyl chloride; this process is repeated.[1] The resulting crude acid chloride (yields typically 92-97%) is used directly in the next step.[1]
Step 1b: Friedel-Crafts Acylation A solution of the crude (4-methoxyphenyl)acetyl chloride (from the previous step, ~0.20 mol) in 200 mL of dichloromethane is slowly added to a stirred suspension of 53.4 g (0.40 mol) of anhydrous aluminum chloride in 800 mL of dichloromethane, cooled in an acetone-dry ice bath.[1] Ethylene gas is then bubbled vigorously into the mixture for approximately 10 minutes.[1] The cooling bath is removed, and the reaction is stirred at room temperature for 3-3.5 hours.[1] The reaction is quenched by the careful addition of 250 mL of ice water. The organic layer is separated, washed with 5% HCl and saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated. The product is purified by vacuum distillation to yield 6-methoxy-2-tetralone (21-24 g, 60-68% yield from the acid chloride).[1]
Route 2: Isomerization Pathway
This route starts with the commercially available 6-methoxy-1-tetralone and converts it to the 2-tetralone isomer through a three-step process: conversion to a dihydronaphthalene intermediate, epoxidation, and acid-catalyzed rearrangement.
Caption: Synthesis of 6-methoxy-2-tetralone via isomerization of 6-methoxy-1-tetralone.[2]
Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone via Isomerization[2]
Step 2a: Preparation of 6-Methoxy-3,4-dihydronaphthalene A solution of 1 g (5.7 mmol) of 6-methoxy-1-tetralone, 250 mg (1.45 mmol) of p-toluenesulfonic acid, and 2.42 mL (22.3 mmol) of 2,4-pentanediol in 95 mL of toluene is heated under reflux with a Dean-Stark apparatus for 24 hours.[2] After cooling, the mixture is washed with a 5% sodium bicarbonate solution and extracted with ether. The combined organic extracts are washed with brine, dried, and evaporated. The crude product is purified by silica gel chromatography to give 6-methoxy-3,4-dihydronaphthalene as an oil (861 mg, 94% yield).[2]
Step 2b: Epoxidation and Rearrangement To a suspension of 1.5 g (8.7 mmol) of m-chloroperbenzoic acid (m-CPBA) in 16 mL of dry dichloromethane, cooled in an ice bath, is added a solution of 616 mg (3.8 mmol) of 6-methoxy-3,4-dihydronaphthalene in 2 mL of dichloromethane.[2] The mixture is stirred overnight, filtered, and the filtrate is washed with 5% sodium bicarbonate solution and brine, then dried and evaporated.[2] The crude epoxide is dissolved in 3 mL of ethanol and treated with 3 mL of 10% sulfuric acid, then heated under reflux for 3 hours.[2] After workup and purification, 6-methoxy-2-tetralone is obtained (264 mg, 39% yield from the dihydronaphthalene).[2]
Final Step: Reduction to this compound
The final step in both routes is the reduction of the ketone functionality of 6-methoxy-2-tetralone.
Caption: Reduction methods for converting 6-methoxy-2-tetralone to the final product.
Experimental Protocols: Reduction
Method A: Sodium Borohydride Reduction To a solution of 6-methoxy-2-tetralone (1 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by recrystallization or chromatography. (Yields are typically >90%).
Method B: Catalytic Hydrogenation A solution of 6-methoxy-2-tetralone (1 mmol) in ethanol (15 mL) is charged into a hydrogenation vessel containing a catalytic amount of 10% Palladium on carbon (10% w/w). The vessel is purged with hydrogen gas and then pressurized to 50 psi. The mixture is shaken at room temperature until hydrogen uptake ceases (typically 4-8 hours). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford this compound. (Yields are generally high, often >95%).
Cost-Benefit Analysis
The following tables summarize the quantitative data for each synthetic pathway, assuming a hypothetical 10g scale of the final product and typical retail prices for reagents.
Table 1: Comparison of Precursor Synthesis Routes
| Parameter | Route 1: Friedel-Crafts | Route 2: Isomerization |
| Starting Material | (4-Methoxyphenyl)acetic acid | 6-Methoxy-1-tetralone |
| Starting Material Cost (per kg) | ~$110 | ~$800 - $1000[3][4][5] |
| Number of Steps | 2 | 2 (practically 3 with purification) |
| Overall Yield | ~59% | ~37%[2] |
| Key Reagents | Thionyl chloride, Ethylene, AlCl₃ | p-TsOH, 2,4-Pentanediol, m-CPBA |
| Safety Concerns | Highly corrosive and water-reactive reagents (SOCl₂, AlCl₃).[6][7][8][9][10][11][12][13][14] | Strong oxidizer (m-CPBA) can be explosive.[15][16][17][18][19] |
| Process Complexity | Requires handling of gas and highly reactive materials. | Involves multiple chromatographic purifications. |
Table 2: Comparison of Reduction Methods
| Parameter | Method A: NaBH₄ Reduction | Method B: Catalytic Hydrogenation |
| Reagent Cost | Sodium Borohydride: ~$300/kg | 10% Pd/C: ~$20,000/kg (price varies with Pd market) |
| Yield | ~95% | ~98% |
| Reaction Time | 2-4 hours | 4-8 hours |
| Equipment | Standard laboratory glassware | Hydrogenation apparatus (Parr shaker) |
| Safety Concerns | Flammable H₂ gas generated on contact with acid. | Flammable H₂ gas under pressure, pyrophoric catalyst. |
| Workup | Aqueous workup and extraction | Filtration of catalyst |
Conclusion and Recommendations
Route 1 (Friedel-Crafts Acylation) offers a significant advantage in terms of starting material cost. (4-Methoxyphenyl)acetic acid is substantially cheaper than 6-methoxy-1-tetralone.[3][4][5][20][21][22][23][24] This route also boasts a higher overall yield for the precursor synthesis. However, it involves hazardous and difficult-to-handle reagents like thionyl chloride and anhydrous aluminum chloride, which require stringent safety precautions and specialized equipment.[6][7][8][9][10][11][12][13][14]
Route 2 (Isomerization) begins with a more expensive, advanced intermediate.[3][4][25][5] The overall yield is lower, and the process requires multiple chromatographic separations, which can be time-consuming and solvent-intensive on a larger scale. Its primary advantage is the avoidance of the highly corrosive reagents used in the Friedel-Crafts pathway, though m-CPBA also requires careful handling.[15][16][17][18][19]
Regarding the final reduction step , the choice depends on the scale and available equipment. Sodium borohydride reduction is operationally simpler, cheaper in terms of reagent cost, and requires only standard laboratory glassware, making it ideal for lab-scale synthesis. Catalytic hydrogenation offers slightly higher yields and a simpler workup (filtration vs. extraction), but the high cost of the palladium catalyst and the need for specialized high-pressure equipment make it more suitable for larger-scale industrial production where catalyst recovery and reuse can be implemented.
Overall Recommendation:
-
For large-scale, cost-driven production , Route 1 (Friedel-Crafts) followed by catalytic hydrogenation is the most economically viable path, provided the necessary infrastructure to handle hazardous materials and high-pressure reactions is in place.
-
For small-scale laboratory synthesis , where cost is less critical and operational simplicity is valued, Route 2 (Isomerization) followed by sodium borohydride reduction presents a more convenient and accessible option, despite its lower overall yield and higher starting material cost.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. cenmed.com [cenmed.com]
- 4. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 5. Manufacturers of 6-Methoxy-1-tetralone, 99%, CAS 1078-19-9, M 2573, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. lanxess.com [lanxess.com]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. quora.com [quora.com]
- 11. ehs.utoronto.ca [ehs.utoronto.ca]
- 12. (Solved) - Aluminum chloride is a commonly used catalyst for Friedel- Crafts... (1 Answer) | Transtutors [transtutors.com]
- 13. quora.com [quora.com]
- 14. Aluminium - Wikipedia [en.wikipedia.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. fishersci.com [fishersci.com]
- 17. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 18. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. 4-Methoxyphenylacetic acid, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 21. alkalisci.com [alkalisci.com]
- 22. 4-Methoxyphenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 23. 4-Methoxyphenylacetic Acid | 104-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. 6-Methoxy-1-tetralone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for structurally similar compounds, this chemical should be treated as a potential skin and eye irritant.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste.[3][4][5] Do not dispose of this chemical down the drain or in regular trash.[4][6]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.[4][7]
-
This compound is a non-halogenated aromatic alcohol. It should be segregated from halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous reactions.[3][8][9]
-
-
Waste Collection and Containerization:
-
Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3][5][10]
-
The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[5][7]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 6-Methoxy-1,2,3,4-tetrahydronaphthalene - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. The following procedures are based on available safety data and established best practices for handling chemical compounds with similar hazard classifications.
Chemical Identifier:
-
CAS Number: 1447-87-6
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
Hazard Summary: This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale & Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[4] Ensure compliance with ANSI Z87.1 (US) or EN 166 (EU) standards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact.[4] Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[4][6] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[7]
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) inside the fume hood before commencing work.
-
Locate the nearest safety shower and eyewash station.
-
Don all required PPE as specified in the table above.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust and minimize inhalation exposure.[5]
-
Use appropriate tools to handle the solid material.
-
Close the container tightly immediately after use.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If using a volatile solvent, ensure adequate ventilation and take precautions against ignition sources.
4. Post-Handling Decontamination:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Properly dispose of all contaminated materials, including gloves, weigh paper, and absorbent liners, in a designated hazardous waste container.
5. Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.[4]
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2472-22-2 Name: 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one [xixisys.com]
- 3. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
